3-Phenyl-1,4-dithian-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
190251-46-8 |
|---|---|
Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
3-phenyl-1,4-dithian-2-one |
InChI |
InChI=1S/C10H10OS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
OYXKECCUTNQLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Proposed Synthetic Route for 3-Phenyl-1,4-dithian-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 3-Phenyl-1,4-dithian-2-one is not well-documented in publicly available scientific literature. The following in-depth technical guide presents a plausible, hypothetical multi-step synthetic pathway based on established principles of organic chemistry and analogous reactions. This document is intended for an audience with a strong background in chemical synthesis and should be treated as a theoretical framework. All proposed experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.
Introduction
The 1,4-dithiane-2-one scaffold is a sulfur-containing heterocyclic motif of interest in medicinal chemistry and materials science due to the unique properties conferred by the thioether and lactone functionalities. The introduction of a phenyl group at the 3-position is anticipated to modulate the compound's physicochemical and biological properties. This guide outlines a proposed synthetic strategy to access this compound, providing detailed hypothetical experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available mandelic acid. The strategy involves the conversion of the hydroxyl group to a thiol, followed by esterification and subsequent ring closure with a suitable C2-sulfur synthon. An alternative final step involving the ring-opening of thiirane is also considered.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-2-phenylacetic acid (2)
A solution of mandelic acid (1) (1.0 eq) in a suitable solvent such as dichloromethane is treated with an excess of a brominating agent, for instance, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-bromo-2-phenylacetic acid (2).
Step 2: Synthesis of Ethyl 2-bromo-2-phenylacetate (3)
The crude 2-bromo-2-phenylacetic acid (2) (1.0 eq) is dissolved in ethanol and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. The progress of the esterification is monitored by TLC. After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford ethyl 2-bromo-2-phenylacetate (3), which can be purified by column chromatography.
Step 3: Synthesis of Ethyl 2-mercapto-2-phenylacetate (4)
Ethyl 2-bromo-2-phenylacetate (3) (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, is added portion-wise at room temperature. The reaction mixture is stirred for several hours. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude ethyl 2-mercapto-2-phenylacetate (4). Purification can be achieved by vacuum distillation or column chromatography.
Step 4: Synthesis of this compound (5)
To a solution of ethyl 2-mercapto-2-phenylacetate (4) (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF), a base like sodium ethoxide or sodium hydride is added at 0 °C to generate the thiolate. Subsequently, 2-chloroethanethiol (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to promote the intramolecular cyclization via nucleophilic substitution. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound (5), is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp (°C) | Time (h) | Theoretical Yield (%) | Product |
| 1 | Mandelic acid (1) | 1.0 | PBr₃ | 1.2 | CH₂Cl₂ | 0 to RT | 4 | 90 | 2-Bromo-2-phenylacetic acid (2) |
| 2 | 2-Bromo-2-phenylacetic acid (2) | 1.0 | Ethanol | excess | Ethanol | Reflux | 6 | 85 | Ethyl 2-bromo-2-phenylacetate (3) |
| 3 | Ethyl 2-bromo-2-phenylacetate (3) | 1.0 | NaSH | 1.1 | DMF | RT | 5 | 75 | Ethyl 2-mercapto-2-phenylacetate (4) |
| 4 | Ethyl 2-mercapto-2-phenylacetate (4) | 1.0 | 2-Chloroethanethiol | 1.1 | Ethanol | RT | 12 | 60 | This compound (5) |
Visualizing the Synthesis
The following diagrams illustrate the proposed reaction pathway and the overall experimental workflow.
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Detailed workflow for the proposed synthesis of this compound.
3-Phenyl-1,4-dithian-2-one IUPAC name and CAS number
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document addresses the inquiry for a comprehensive technical guide on 3-Phenyl-1,4-dithian-2-one, including its IUPAC name, CAS number, experimental data, and relevant biological pathways.
Following a thorough search of chemical databases and scientific literature, it has been determined that "this compound" is not a readily cataloged compound. No experimental data, synthesis protocols, or biological activity associated with this specific molecule could be retrieved. Consequently, a CAS number has not been assigned.
IUPAC Nomenclature
Based on the principles of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the specified molecule is This compound .
The naming convention is derived as follows:
-
1,4-dithian : Identifies the six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4.
-
-2-one : Indicates the presence of a ketone functional group at the second position of the ring.
-
3-phenyl- : Specifies a phenyl group substituent at the third position of the ring.
Data Availability
Due to the absence of this compound in the surveyed literature, this guide cannot provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. The creation of such a technical whitepaper would be contingent on the de novo synthesis, purification, and characterization of this compound, followed by comprehensive biological screening and mechanistic studies.
Proposed Synthetic Workflow
While no specific synthesis for this compound has been reported, a potential synthetic route could be conceptualized based on established principles of organic chemistry. The diagram below illustrates a hypothetical retrosynthetic analysis, which could serve as a foundational strategy for its synthesis.
Caption: A potential retrosynthetic pathway for this compound.
It is recommended that any future research on this compound begin with a thorough literature search for analogous structures to inform the development of a robust synthetic and analytical strategy.
Spectroscopic Data for 3-Phenyl-1,4-dithian-2-one Remains Elusive in Public Domain
A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 3-Phenyl-1,4-dithian-2-one has yielded no specific results for this molecule. Publicly available scientific databases and chemical literature do not appear to contain detailed experimental spectra or the associated protocols for this particular chemical entity.
While data for structurally related compounds—such as various phenyl- and dithiane-containing molecules—are available, a direct and verifiable set of spectroscopic data for this compound could not be located. The creation of an in-depth technical guide or whitepaper as requested, complete with quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows, is therefore not feasible at this time due to the absence of the foundational experimental data.
Researchers, scientists, and drug development professionals seeking to work with this compound would likely need to perform the synthesis and subsequent spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) as a preliminary step. The experimental protocols for such analyses would follow standard procedures for small organic molecules, but specific parameters would need to be optimized based on the compound's properties.
Given the lack of specific data, any discussion of its spectroscopic characteristics would be purely theoretical and based on predictions from its chemical structure and comparison with analogous compounds. This would not meet the requirements of a technical guide grounded in empirical evidence. Similarly, without information on the biological activity of this compound, the creation of diagrams for signaling pathways is not applicable.
Should experimental data for this compound become publicly available in the future, a comprehensive technical guide could be compiled.
Analysis of 3-Phenyl-1,4-dithian-2-one Crystal Structure Remains Elusive Due to Lack of Publicly Available Data
A comprehensive search for the crystal structure of 3-Phenyl-1,4-dithian-2-one has revealed a significant gap in publicly accessible crystallographic data. Despite extensive searches of scientific databases and the Cambridge Structural Database (CSD), no specific experimental data for this compound, such as unit cell parameters, bond lengths, or bond angles, could be retrieved. This absence of foundational data precludes the creation of an in-depth technical guide as requested.
While the crystal structure for the precise compound of interest is not available, analysis of closely related structures provides some insight into the potential solid-state conformation and intermolecular interactions that this compound might exhibit.
Insights from Structurally Related Compounds
Research on similar molecules, such as 3-phenyl-1,4,2-dithiazole-5-thione, offers valuable comparative information. The crystal structure of this related compound reveals a nearly planar conformation, with a very small dihedral angle between the heterocyclic and phenyl rings.[1][2] The packing of these molecules in the crystal lattice is influenced by π–π stacking interactions between the aromatic rings of adjacent molecules.[1][2]
Furthermore, studies on various 2-phenyl-1,3-dithiane derivatives consistently show the dithiane ring adopting a chair conformation. The orientation of the phenyl substituent (axial or equatorial) can significantly impact the overall molecular geometry and crystal packing.
Experimental Protocols: A General Overview
The determination of a crystal structure, which is the missing piece for this compound, typically involves a standardized experimental workflow. The primary technique used for small organic molecules is single-crystal X-ray diffraction.
1. Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization.
2. Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots. The intensity and position of these diffracted spots are meticulously recorded as the crystal is rotated.
3. Structure Solution and Refinement: The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The arrangement of atoms within the unit cell is determined by solving the "phase problem." Finally, the atomic positions and other parameters are refined to achieve the best possible fit between the observed diffraction pattern and the calculated one based on the structural model.
The following diagram illustrates a generalized workflow for X-ray crystallography:
Caption: A flowchart illustrating the typical experimental workflow for determining a crystal structure using X-ray crystallography.
Conclusion
Without the specific crystallographic data for this compound, a detailed analysis of its crystal structure, including quantitative data tables and specific signaling pathways, cannot be provided. The information available for structurally similar compounds allows for educated inferences about its likely conformation and packing motifs, but these remain speculative. The scientific community awaits the experimental determination and publication of the crystal structure of this compound to enable a comprehensive understanding of its solid-state properties. Researchers in drug development and materials science are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.[3][4]
References
Physical and chemical properties of 3-Phenyl-1,4-dithian-2-one
Disclaimer: Extensive research did not yield any specific data regarding the physical and chemical properties of 3-Phenyl-1,4-dithian-2-one . This suggests that the compound is not well-characterized in publicly available scientific literature. Therefore, this guide will focus on the closely related and well-documented compound, 2-Phenyl-1,3-dithiane , which serves as a valuable case study in the application of dithiane chemistry.
Introduction to 2-Phenyl-1,3-dithiane
2-Phenyl-1,3-dithiane is a versatile organosulfur compound widely employed in organic synthesis. It is a key example of a masked carbonyl group, specifically a masked benzaldehyde, which allows for the reversal of the typical electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung". This property makes it an invaluable tool for the formation of carbon-carbon bonds and the synthesis of a variety of complex molecules, including ketones and other functionalized aromatic compounds.[1]
Physical and Chemical Properties
The physical and chemical properties of 2-Phenyl-1,3-dithiane are summarized in the tables below.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 2-phenyl-1,3-dithiane | [2] |
| CAS Number | 5425-44-5 | [2] |
| Molecular Formula | C₁₀H₁₂S₂ | |
| Molecular Weight | 196.33 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | [1] |
Spectroscopic Data
| Property | Description | Reference |
| ¹H NMR | A detailed analysis of the ¹H NMR spectrum in a CS₂-C₆D₁₂-TMS solvent mixture at 300 K has been performed, yielding specific chemical shifts and coupling constants for all protons. The data is consistent with a puckered dithiane ring and a bisected conformation of the phenyl group. | [4][5] |
| ¹³C NMR | The full set of NMR spectral parameters, including ¹³C data, has been reported. | [1] |
| Mass Spectrometry | GC-MS data is available, showing characteristic fragmentation patterns. | |
| IR Spectroscopy | ATR-IR spectra have been recorded and are available in spectral databases. |
Experimental Protocols
Synthesis of 2-Phenyl-1,3-dithiane
2-Phenyl-1,3-dithiane is typically synthesized via the acid-catalyzed reaction of benzaldehyde with 1,3-propanedithiol.[6]
General Procedure:
-
To a solution of benzaldehyde in a suitable solvent (e.g., chloroform), 1,3-propanedithiol is added.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., boron trifluoride diethyl etherate in glacial acetic acid) is added to the mixture.[7]
-
The reaction mixture is heated to reflux and the progress is monitored by a suitable method (e.g., TLC).
-
Upon completion, the reaction is quenched, and the organic layer is washed sequentially with water and an aqueous base (e.g., 10% potassium hydroxide) to remove the acid catalyst and any unreacted starting materials.[7]
-
The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate), and the solvent is removed under reduced pressure.[7]
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield colorless crystals.[7]
Deprotonation and Alkylation of 2-Phenyl-1,3-dithiane
A key reaction of 2-phenyl-1,3-dithiane is the deprotonation at the C2 position to form a nucleophilic anion, which can then be reacted with various electrophiles.
General Procedure:
-
A solution of 2-phenyl-1,3-dithiane in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, typically n-butyllithium, is added dropwise to the solution. The acidic proton at the C2 position is abstracted to form the 2-lithio-1,3-dithiane anion.[8]
-
An electrophile, such as an alkyl halide (e.g., ethyl iodide), is then added to the solution.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed to yield the 2-alkyl-2-phenyl-1,3-dithiane derivative.
Hydrolysis of 2-Substituted-2-phenyl-1,3-dithianes
The final step to unmask the carbonyl group is the hydrolysis of the dithiane.
General Procedure:
-
The 2-substituted-2-phenyl-1,3-dithiane is dissolved in a suitable solvent mixture (e.g., aqueous methanol or ethanol).
-
A reagent to facilitate the hydrolysis, such as chloramine-T or N-halosuccinimides, is added.[9][10]
-
The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.
-
The resulting ketone is then isolated through standard workup procedures, which may include extraction and purification by chromatography or recrystallization.[9]
Applications in Research and Development
2-Phenyl-1,3-dithiane and its derivatives are crucial intermediates in the synthesis of a wide array of organic compounds. Their ability to function as acyl anion equivalents has been exploited in the total synthesis of numerous natural products.[11] Furthermore, substituted dithianes are investigated for their potential as process stabilizers for polyolefins.
Conclusion
References
- 1. 2-PHENYL-1,3-DITHIANE | 5425-44-5 [chemicalbook.com]
- 2. 2-PHENYL-1,3-DITHIANE | CAS 5425-44-5 [matrix-fine-chemicals.com]
- 3. 001chemical.com [001chemical.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
An In-Depth Technical Guide to the Reactivity and Stability of the 1,4-Dithian-2-one Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dithian-2-one ring system, a sulfur-containing lactone (thiolactone), represents a unique heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The presence of two sulfur atoms and an ester linkage within a six-membered ring imparts a distinct combination of reactivity and stability. This guide provides a comprehensive overview of the core chemical properties of the 1,4-dithian-2-one system, drawing upon data from analogous structures to predict its behavior.
Synthesis of the 1,4-Dithian-2-one Ring System
The synthesis of the 1,4-dithian-2-one core can be approached through several strategic disconnections. A plausible and efficient method involves the cyclization of a linear precursor containing both a thiol and a carboxylic acid functionality, appropriately positioned to favor 6-membered ring formation.
Proposed Synthetic Pathway
A common strategy for the formation of thiolactones is the intramolecular cyclization of a mercapto-substituted carboxylic acid or its derivative. For 1,4-dithian-2-one, a potential precursor is 2-((2-mercaptoethyl)thio)acetic acid. The synthesis could proceed as outlined in the following workflow:
Reactivity of the 1,4-Dithian-2-one Ring
The reactivity of the 1,4-dithian-2-one ring is governed by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the sulfur atoms. The ring is susceptible to nucleophilic attack at the carbonyl group, leading to ring-opening reactions.
Hydrolysis
Like other esters, 1,4-dithian-2-one is expected to undergo hydrolysis to the corresponding open-chain hydroxy acid, 2-((2-mercaptoethyl)thio)acetic acid. This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of the ring-opened product. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[1]
References
Theoretical Conformational Analysis of 3-Phenyl-1,4-dithian-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical examination of the conformational preferences of 3-Phenyl-1,4-dithian-2-one. In the absence of direct experimental data for this specific molecule, this analysis is built upon foundational studies of the parent 1,4-dithiane ring system and its derivatives. By synthesizing data from computational and experimental studies on related structures, we extrapolate the likely conformational landscape of this compound, considering the influence of the phenyl and lactone functionalities. This document summarizes key energetic and geometric parameters, outlines relevant experimental and computational protocols, and visualizes the fundamental conformational pathways.
Introduction to the 1,4-Dithiane Ring System
The 1,4-dithiane ring is a six-membered heterocycle containing two sulfur atoms at positions 1 and 4. Like cyclohexane, its conformational behavior is dominated by a low-energy chair conformation and higher-energy flexible forms, including the twist-boat and boat conformations. The presence of the larger sulfur atoms, with their longer C-S bonds and smaller C-S-C bond angles compared to the C-C-C angle in cyclohexane, significantly influences the ring's geometry and energy barriers between conformers.
Computational studies on 1,4-dithiane have established that the chair conformer is the most stable.[1][2] The energy difference between the chair and the 1,4-twist conformer is approximately 4.85 kcal/mol.[1][2] The boat conformation represents a transition state in the interconversion of the enantiomeric twist forms and is higher in energy than the chair conformer by about 9.53 to 10.5 kcal/mol.[1][2]
Conformational Preferences of this compound
The introduction of a phenyl group at the C3 position and a carbonyl group at the C2 position in the 1,4-dithiane ring introduces significant steric and electronic effects that will dictate the preferred conformation.
Chair Conformation
The chair conformation is expected to be the ground state for this compound. In this conformation, the phenyl substituent at C3 can occupy either an axial or an equatorial position.
-
Equatorial Phenyl Group: This conformation is anticipated to be the more stable of the two chair forms. The bulky phenyl group in the equatorial position minimizes steric interactions with the rest of the ring, particularly the syn-axial hydrogen atoms.
-
Axial Phenyl Group: An axial orientation of the phenyl group would lead to significant 1,3-diaxial steric strain with the axial hydrogen or lone pair on the sulfur atom at position 1. This would render the axial conformer considerably less stable.
The presence of the sp2-hybridized carbonyl carbon at C2 will cause some flattening of the ring in that region.
Flexible Conformations
While higher in energy, twist-boat conformations may also be populated. The relative energies of these conformers will be influenced by the positioning of the phenyl group to minimize steric clashes.
Quantitative Conformational Data (Based on 1,4-Dithiane)
The following table summarizes key energetic and geometric parameters for the parent 1,4-dithiane molecule, which serve as a baseline for understanding the behavior of its derivatives.
| Parameter | Chair Conformer | 1,4-Twist Conformer | 1,4-Boat Transition State | Reference |
| Relative Energy (kcal/mol) | 0.0 | 4.85 | 9.53 - 10.5 | [1][2] |
| Chair-Twist Free Energy Difference (ΔG°) (kcal/mol at 298.15 K) | 4.93 | [1][2] | ||
| Chair to Twist Transition State Energy (kcal/mol) | 11.7 | [1][2] |
Experimental and Computational Protocols
The conformational analysis of 1,4-dithiane and its derivatives has been primarily elucidated through a combination of computational and experimental techniques.
Computational Chemistry
-
Ab initio Molecular Orbital Theory and Density Functional Theory (DFT): These methods have been extensively used to calculate the optimized geometries, relative energies, enthalpies, entropies, and free energies of different conformers.[1] Common basis sets employed include 6-31G(d), 6-311+G(d,p), and others, with functionals like B3LYP.[1][3]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to map the energy profile of conformational interconversions and to confirm the connection between conformers and transition states.[1][2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate stereoelectronic interactions, such as hyperconjugation, that can influence conformational stability.[3]
NMR Spectroscopy
-
¹H and ¹³C NMR Spectroscopy: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively, providing valuable information about the time-averaged conformation in solution.[4][5] For instance, the magnitude of vicinal coupling constants (³J) can be related to the dihedral angle via the Karplus equation.
-
Variable-Temperature (VT) NMR: VT-NMR studies can be used to determine the energy barriers to conformational interconversion by observing the coalescence of signals as the rate of exchange increases with temperature.[6]
X-ray Crystallography
-
Single-Crystal X-ray Diffraction: This technique provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.[7][8][9] While a crystal structure for this compound is not available in the searched literature, this method would be invaluable for confirming theoretical predictions.
Visualization of Conformational Pathways
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for the 1,4-dithiane ring system.
Conclusion
Based on the established principles of conformational analysis and data from studies on the 1,4-dithiane ring system, it is predicted that this compound will predominantly exist in a chair conformation with the phenyl group in the equatorial position to minimize steric hindrance. The presence of the lactone functionality will introduce some local geometric distortions but is not expected to alter the fundamental preference for the chair form. Higher energy twist-boat conformers may exist in equilibrium, but their population is expected to be low under standard conditions. Definitive characterization of the conformational landscape of this specific molecule would require dedicated experimental studies, such as single-crystal X-ray diffraction and detailed NMR analysis, in conjunction with high-level computational modeling.
References
- 1. A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. core.ac.uk [core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Phenyl-Substituted Dithianes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Reactivity, and Therapeutic Potential of Phenyl-Substituted Dithianes
The 1,3-dithiane scaffold, a six-membered heterocycle containing two sulfur atoms, has long been a versatile tool in organic synthesis, particularly through the celebrated Corey-Seebach reaction which allows for umpolung or reverse polarity reactivity. The incorporation of a phenyl group, especially with various substitutions, onto this dithiane core has opened up new avenues in medicinal chemistry, leading to the discovery of compounds with a range of biological activities. This technical guide provides a detailed literature review of phenyl-substituted dithianes, focusing on their synthesis, characterization, and applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Synthesis of Phenyl-Substituted Dithianes
The primary method for the synthesis of 2-phenyl-1,3-dithianes involves the condensation of a substituted benzaldehyde with 1,3-propanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid. The general synthetic scheme is presented below.
Caption: General synthesis of 2-phenyl-substituted 1,3-dithianes.
This method is widely applicable for a variety of substituted benzaldehydes, allowing for the introduction of diverse functional groups on the phenyl ring.
Quantitative Data on Phenyl-Substituted Dithianes
The following tables summarize key quantitative data for a selection of synthesized phenyl-substituted dithianes, including their yields, melting points, and biological activities.
Table 1: Synthesis and Physical Properties of Selected Phenyl-Substituted Dithianes
| Compound ID | Phenyl Substituent | Catalyst | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Nitro | Boron trifluoride etherate | - | - | [1] |
| 2 | 3-Nitro | Boron trifluoride etherate | 85 | - | [2] |
| 3 | 4-Methoxy | - | - | - | [3] |
Table 2: Biological Activity of Phenyl-Substituted Dithiolane Methanol Derivatives as Tyrosinase Inhibitors
| Compound ID | Phenyl Substituent | IC₅₀ (µM) | Inhibition Type | Reference |
| PDTM3 | 2,4-Dihydroxy | 13.94 ± 1.76 | Competitive | [1] |
| Kojic Acid (Control) | - | 18.86 ± 2.14 | - | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the synthesis of representative phenyl-substituted dithianes.
General Procedure for the Synthesis of 2-(Substituted-phenyl)-1,3-dithianes
This general procedure is based on the synthesis of 2-(4-nitrophenyl)-1,3-dithiane and 2-(3-nitrophenyl)-1,3-dithiane.[1][2]
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
1,3-Propanedithiol (1.2 equivalents)
-
Boron trifluoride etherate (catalytic amount)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the substituted benzaldehyde in dichloromethane is cooled to 0 °C in an ice bath.
-
Boron trifluoride etherate is added to the stirred solution.
-
1,3-Propanedithiol is added dropwise to the mixture over a period of 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Biological Significance and Applications in Drug Development
Phenyl-substituted dithianes and their analogs have demonstrated a range of biological activities, making them attractive scaffolds for drug discovery.
Enzyme Inhibition: Tyrosinase Inhibitors
A study on (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives revealed their potential as tyrosinase inhibitors.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders.
The derivative PDTM3, which has a 2,4-dihydroxyphenyl moiety, showed more potent tyrosinase inhibition than the well-known inhibitor, kojic acid.[1] Kinetic studies indicated that PDTM3 acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme.[1] This highlights the potential of the phenyl-substituted dithiolane scaffold in designing novel enzyme inhibitors.
References
- 1. Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 3-Phenyl-1,4-dithian-2-one from Benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines two primary synthetic routes for the preparation of 3-Phenyl-1,4-dithian-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, benzaldehyde. The protocols provided are based on established organic synthesis methodologies. The first route involves the synthesis of a key intermediate, ethyl 2-bromo-2-phenylacetate, from a benzaldehyde derivative, followed by a cyclocondensation reaction with 1,2-ethanedithiol. The second route details the direct synthesis of 2-bromo-2-phenylacetic acid from benzaldehyde, which is then esterified and cyclized. These methods offer reliable pathways to the target molecule, with protocols detailed for clarity and reproducibility.
Introduction
This compound is a sulfur-containing heterocyclic molecule that holds potential as a building block in the synthesis of more complex pharmaceutical agents. Its structural motif, featuring both a phenyl group and a dithiane core, makes it an attractive scaffold for exploring structure-activity relationships in drug discovery programs. This application note provides detailed experimental protocols for the synthesis of this target compound from benzaldehyde, a common and inexpensive starting material.
Synthetic Schemes
Two principal synthetic routes have been devised and are presented below. Both routes commence from precursors that are either commercially available or can be readily synthesized from benzaldehyde.
Route 1: From Phenylacetic Acid (derived from Benzaldehyde)
This route involves the bromination of phenylacetic acid, followed by esterification and subsequent cyclization.
Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Phenyl-1,4-dithian-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit proposed, synthetic pathway for the asymmetric synthesis of the novel chiral compound 3-Phenyl-1,4-dithian-2-one. Due to the absence of a published direct synthesis for this specific molecule, the following protocols are based on well-established and analogous reactions reported in the scientific literature. The proposed two-step synthesis involves the initial formation of the 1,4-dithian-2-one scaffold, followed by a palladium-catalyzed asymmetric α-arylation to introduce the chiral phenyl group. This document offers comprehensive experimental procedures, expected outcomes based on analogous systems, and visual representations of the workflow and reaction mechanism to guide researchers in the synthesis of this and similar chiral thio-lactones.
Introduction
Chiral sulfur-containing heterocycles are significant structural motifs in a variety of biologically active compounds and are valuable building blocks in medicinal chemistry and drug development. The 1,4-dithian-2-one core, in particular, offers a unique combination of a lactone and a dithiane functionality, presenting opportunities for further chemical modification. The introduction of a chiral center at the 3-position, bearing a phenyl group, adds a crucial element of three-dimensional structure that can be pivotal for biological activity and target recognition. This document outlines a proposed synthetic strategy to access enantiomerically enriched this compound.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the 1,4-dithian-2-one ring system via an esterification/thiolysis reaction. The second, and key, step is the asymmetric α-arylation of the 1,4-dithian-2-one using a palladium catalyst with a chiral phosphine ligand to stereoselectively install the phenyl group.
Experimental Protocols
Step 1: Synthesis of 1,4-Dithian-2-one
This protocol is adapted from procedures for the synthesis of similar thioesters and lactones. It involves the reaction of 2-mercaptoethanol with 2-bromoacetic acid.
Materials:
-
2-Mercaptoethanol
-
2-Bromoacetic acid
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-mercaptoethanol (1.0 eq.), 2-bromoacetic acid (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) in toluene (0.2 M).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dithian-2-one.
Expected Results (based on analogous reactions):
| Product | Yield (%) |
| 1,4-Dithian-2-one | 60-75 |
Table 1: Expected yield for the synthesis of 1,4-Dithian-2-one.
Step 2: Palladium-Catalyzed Asymmetric α-Arylation of 1,4-Dithian-2-one
This protocol is based on established methods for the palladium-catalyzed asymmetric α-arylation of ketones and lactones.[1][2][3]
Materials:
-
1,4-Dithian-2-one
-
Phenyl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-BINAP or other suitable chiral phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes.
-
Add 1,4-dithian-2-one (1.0 eq.) and phenyl bromide (1.2 eq.).
-
In a separate vial, dissolve sodium tert-butoxide (1.5 eq.) in anhydrous toluene and add this solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C. Monitor the reaction by chiral HPLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Catalytic Cycle for Asymmetric α-Arylation:
Expected Results (based on analogous reactions): [1][3]
| Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINAP | Toluene | 80 | 70-85 | 85-95 |
| (R)-SEGPHOS | Toluene | 100 | 75-90 | >90 |
| (R)-DTBM-SEGPHOS | Dioxane | 100 | 65-80 | 80-92 |
Table 2: Expected yields and enantiomeric excess for the asymmetric α-arylation with various chiral phosphine ligands based on analogous systems.
Data Presentation
Characterization Data (Hypothetical)
The synthesized chiral this compound would be characterized by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton at C3 (singlet or doublet, ~4.0-4.5 ppm), methylene protons of the dithiane ring (multiplets, ~2.8-3.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~125-140 ppm), chiral carbon at C3 (~50-60 ppm), methylene carbons of the dithiane ring (~30-40 ppm). |
| Mass Spec (HRMS) | Calculated m/z for C₁₀H₁₀O₂S₂ [M+H]⁺, with the found value within ±5 ppm. |
| Chiral HPLC | Two well-resolved peaks for the enantiomers on a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H), allowing for the determination of the enantiomeric excess. |
Table 3: Hypothetical characterization data for chiral this compound.
Conclusion
The proposed synthetic route offers a viable and logical approach to the asymmetric synthesis of chiral this compound. The protocols are based on robust and well-documented chemical transformations, providing a solid foundation for researchers to undertake this synthesis. The key to success in the asymmetric step will be the careful selection and optimization of the chiral ligand and reaction conditions. These application notes are intended to serve as a comprehensive guide for the synthesis and characterization of this novel chiral molecule, which holds potential for applications in drug discovery and development.
References
- 1. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenyl-1,4-dithian-2-one: An Uncharted Building Block in Organic Synthesis
Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the synthesis, applications, and experimental protocols for 3-Phenyl-1,4-dithian-2-one as a building block in organic synthesis remains elusive. This suggests that the compound is either a novel entity, a highly specialized intermediate with limited public documentation, or potentially referred to under a different nomenclature.
While the broader class of dithianes, particularly 1,3-dithianes, are well-established as versatile synthons in organic chemistry, functioning as masked carbonyl groups and acyl anion equivalents, the specific properties and reactivity of this compound have not been extensively reported.
Our investigation into related structures and synthetic pathways, including the synthesis of 1,4-dithian-2-ones and the reactions of phenyl-substituted dithianes, did not yield specific methodologies or applications for the target molecule. The lack of available data prevents the creation of the detailed Application Notes and Protocols as initially requested.
Researchers and drug development professionals interested in the potential of this specific molecule may need to embark on foundational research to first synthesize and characterize this compound. Subsequent studies would then be required to explore its reactivity and utility as a building block for more complex molecular architectures.
Potential Areas for Future Investigation:
Should a synthetic route to this compound be established, several avenues of research could be pursued to unlock its potential as a building block:
-
Asymmetric Synthesis: The stereocenter at the 3-position offers opportunities for the development of chiral building blocks for asymmetric synthesis.
-
Ring-Opening Reactions: Exploration of selective ring-opening reactions could provide access to novel functionalized thiols and thioethers.
-
Derivatization: The ketone functionality allows for a wide range of derivatization reactions, potentially leading to libraries of compounds for biological screening.
At present, without foundational research into the synthesis and reactivity of this compound, the creation of detailed application notes and protocols is not feasible. The scientific community is encouraged to explore this potentially untapped area of organic synthesis.
Application Notes and Protocols: Use of 3-Phenyl-1,4-dithian-2-one in the Synthesis of Novel Heterocycles
Note to the Reader: Following a comprehensive literature search, no specific data, application notes, or established protocols were found for the direct use of 3-Phenyl-1,4-dithian-2-one in the synthesis of novel heterocycles. The information presented herein is based on the synthesis and reactivity of analogous sulfur-containing heterocyclic systems, such as 1,4-dithianes and related thio-heterocycles. These notes aim to provide a foundational understanding and hypothetical applications that researchers may explore.
Introduction
Sulfur-containing heterocycles are a cornerstone in medicinal chemistry and drug development due to their diverse biological activities. While direct applications of this compound are not documented, its structural motifs suggest potential as a versatile building block. This document outlines hypothetical synthetic strategies and protocols inspired by the known chemistry of similar compounds.
Hypothetical Synthetic Pathways
The reactivity of a substituted 1,4-dithian-2-one could potentially be exploited through several reaction pathways to generate novel heterocyclic scaffolds. Key hypothetical transformations are outlined below.
Ring Expansion and Rearrangement Reactions
One potential application lies in ring expansion reactions. Treatment of a 1,4-dithian-2-one derivative with appropriate reagents could induce rearrangement to form larger, more complex heterocyclic systems.
Caption: Hypothetical Ring Expansion of this compound.
Functionalization and Cyclization Cascades
The carbonyl and thioether functionalities of this compound offer sites for initial functionalization, which can be followed by intramolecular cyclization to construct fused heterocyclic systems.
Caption: Functionalization and Cyclization Workflow.
Experimental Protocols (Hypothetical)
The following protocols are generalized and would require significant optimization for the specific, undocumented substrate.
General Protocol for Ring Expansion
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane) under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add the ring expansion reagent (e.g., a solution of diazomethane in ether) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with acetic acid).
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for Functionalization and Cyclization
-
To a solution of this compound (1.0 eq) in anhydrous THF, add a strong base (e.g., LDA, 1.1 eq) at -78 °C.
-
Stir for 1 hour, then add the electrophile (e.g., an alkyl halide with a terminal leaving group, 1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the functionalized intermediate.
-
Upon consumption of the starting material, add a suitable reagent to induce cyclization (this will be highly dependent on the nature of the introduced functional group).
-
Heat the reaction mixture if necessary and monitor for the formation of the cyclized product.
-
Work up the reaction and purify the product by appropriate chromatographic techniques.
Data Presentation (Illustrative)
As no experimental data exists for this compound, the following table is an illustrative example of how quantitative data for analogous reactions could be presented.
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | LDA | THF | -78 to rt | 12 | N/A |
| 2 | Benzyl Bromide | NaH | DMF | 0 to rt | 8 | N/A |
| 3 | Acrylonitrile | t-BuOK | t-BuOH | rt | 6 | N/A |
| 4 | Propargyl Bromide | KHMDS | Toluene | -78 to rt | 16 | N/A |
Data is hypothetical and for illustrative purposes only.
Conclusion
While the direct application of this compound in the synthesis of novel heterocycles remains an unexplored area of research, the foundational principles of sulfur-heterocycle chemistry suggest a rich potential for this compound as a synthetic building block. The hypothetical pathways and protocols outlined in these notes are intended to serve as a starting point for researchers and drug development professionals interested in expanding the chemical space of bioactive molecules. Further investigation is warranted to establish the reactivity and synthetic utility of this particular scaffold.
Ring-Opening Reactions of 3-Phenyl-1,4-dithian-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Phenyl-1,4-dithian-2-one
This compound is a heterocyclic compound featuring a six-membered dithiane ring with a phenyl substituent at the 3-position and a carbonyl group at the 2-position, forming a thiolactone. The presence of the phenyl group, the thioether linkages, and the reactive thiolactone moiety suggests a rich and varied chemical reactivity. The ring strain and the electrophilic nature of the carbonyl carbon make the 1,4-dithian-2-one ring susceptible to nucleophilic attack, leading to a variety of ring-opened products. Understanding these potential reactions is crucial for harnessing the synthetic utility of this scaffold.
Proposed Ring-Opening Reactions and Experimental Protocols
Based on the general reactivity of thiolactones and related sulfur heterocycles, several classes of ring-opening reactions can be postulated for this compound. The following sections outline hypothetical experimental protocols for these transformations.
Aminolysis: Formation of Thio-amides
The reaction of this compound with primary or secondary amines is expected to proceed via nucleophilic acyl substitution, leading to the formation of ring-opened thio-amides. This reaction would provide access to multifunctional compounds containing both a thiol and an amide group.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1 M concentration).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq). For less reactive amines, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) may be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acidic solution (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Table 1: Hypothetical Quantitative Data for Aminolysis of this compound
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 12 | 85 |
| 2 | Morpholine | - | THF | 8 | 92 |
| 3 | Aniline | DIPEA | DCM | 24 | 70 |
Note: The data presented in this table is hypothetical and serves as a guideline for potential experimental outcomes.
Reduction with Hydride Reagents: Formation of a Diol-thiol
The reduction of the thiolactone moiety in this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to open the ring and reduce the carbonyl group to a primary alcohol, yielding a 1,4-diol-2-thiol derivative.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF.
-
Addition of Substrate: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.
-
Reaction Quenching and Work-up: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF.
-
Purification: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Table 2: Hypothetical Quantitative Data for Reduction of this compound
| Entry | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | LiAlH₄ | THF | 4 | Reflux | 90 |
| 2 | NaBH₄ | Methanol | 24 | RT | No reaction |
Note: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters and lactones, hence it is predicted to be unreactive under standard conditions. The data is hypothetical.
Reaction with Organometallic Reagents: Formation of Tertiary Alcohols
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the electrophilic carbonyl carbon of this compound would likely result in a ring-opening reaction to form a tertiary alcohol after a second addition of the organometallic reagent.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Grignard Reagent: The Grignard reagent (e.g., Phenylmagnesium bromide) (2.2 eq) in THF is added dropwise to the solution at 0 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed ring-opening reactions of this compound.
Caption: Proposed aminolysis of this compound.
Caption: Proposed reduction of this compound.
Caption: Proposed reaction with a Grignard reagent.
Conclusion and Future Directions
The ring-opening reactions of this compound represent a promising yet unexplored area of synthetic chemistry. The protocols and data presented in this document are based on established chemical principles and are intended to serve as a starting point for further experimental investigation. Researchers and drug development professionals are encouraged to explore these and other potential transformations to unlock the full synthetic potential of this intriguing heterocyclic scaffold. Future work should focus on the actual synthesis of this compound and the systematic investigation of its reactivity with a diverse range of nucleophiles and reagents. The resulting ring-opened products could be valuable building blocks for the synthesis of novel bioactive molecules and functional materials.
Derivatisierung der Phenylgruppe in 3-Phenyl-1,4-dithian-2-on: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise beschreiben detaillierte Protokolle für die Derivatisierung der Phenylgruppe des 3-Phenyl-1,4-dithian-2-ons. Diese Verbindungsklasse ist von besonderem Interesse für die medizinische Chemie und die Entwicklung neuer Wirkstoffe, da die Modifikation des Phenylrings die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt verändern kann. Die hier vorgestellten Methoden umfassen elektrophile aromatische Substitutionen und palladiumkatalysierte Kreuzkupplungsreaktionen, die eine breite Palette von funktionellen Gruppen in den Phenylring einführen können.
Synthese des 3-Phenyl-1,4-dithian-2-on Grundgerüsts
Obwohl in der Literatur keine direkte Synthese für 3-Phenyl-1,4-dithian-2-on beschrieben ist, kann eine plausible Syntheseroute durch die Reaktion von 2-Bromphenylessigsäure mit Ethan-1,2-dithiol in Gegenwart einer Base wie Natriumhydrid postuliert werden. Diese Reaktion würde zu einer nukleophilen Substitution des Broms durch ein Thiolat gefolgt von einer intramolekularen Thioesterbildung führen, um den 1,4-Dithian-2-on-Ring zu schließen.
Experimentelles Protokoll: Synthese von 3-Phenyl-1,4-dithian-2-on
-
In einem trockenen 250-ml-Rundkolben werden 10 mmol 2-Bromphenylessigsäure in 100 ml wasserfreiem Tetrahydrofuran (THF) gelöst.
-
Unter einer inerten Atmosphäre (Argon oder Stickstoff) werden 22 mmol Natriumhydrid (60 % Dispersion in Mineralöl) portionsweise zu der Lösung gegeben.
-
Die Mischung wird 30 Minuten bei Raumtemperatur gerührt.
-
Eine Lösung von 10 mmol Ethan-1,2-dithiol in 20 ml wasserfreiem THF wird langsam zugetropft.
-
Die Reaktionsmischung wird 12 Stunden unter Rückfluss erhitzt.
-
Nach dem Abkühlen wird die Reaktion vorsichtig mit 50 ml Wasser gequencht.
-
Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit je 50 ml Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das reine 3-Phenyl-1,4-dithian-2-on zu erhalten.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 3-Phenyl-1,4-dithian-2-on.
Elektrophile Aromatische Substitution am Phenylring
Der Phenylring des 3-Phenyl-1,4-dithian-2-ons kann durch elektrophile aromatische Substitution funktionalisiert werden. Die Thioether-Gruppen im Dithianring sind typischerweise ortho- und para-dirigierend und aktivierend, was die Substitution an diesen Positionen begünstigt.
Die Bromierung oder Chlorierung des Phenylrings kann mit N-Bromsuccinimid (NBS) bzw. N-Chlorsuccinimid (NCS) in einem geeigneten Lösungsmittel wie Dichlormethan oder Essigsäure durchgeführt werden.
Experimentelles Protokoll: Bromierung
-
5 mmol 3-Phenyl-1,4-dithian-2-on werden in 50 ml Dichlormethan gelöst.
-
5,5 mmol N-Bromsuccinimid werden portionsweise zu der Lösung gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur für 24 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung mit 50 ml Wasser gewaschen.
-
Die organische Phase wird abgetrennt, über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
| Derivatisierung | Reagenz | Lösungsmittel | Typische Ausbeute (%) |
| Bromierung | N-Bromsuccinimid (NBS) | Dichlormethan | 85-95 |
| Chlorierung | N-Chlorsuccinimid (NCS) | Essigsäure | 80-90 |
Tabelle 1: Zusammenfassung der Halogenierungsreaktionen.
Die Nitrierung erfolgt typischerweise mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure bei niedrigen Temperaturen, um die Bildung von Nebenprodukten zu minimieren.
Experimentelles Protokoll: Nitrierung
-
5 mmol 3-Phenyl-1,4-dithian-2-on werden in 20 ml konzentrierter Schwefelsäure bei 0 °C gelöst.
-
Eine gekühlte Mischung aus 5,5 mmol konzentrierter Salpetersäure und 5 ml konzentrierter Schwefelsäure wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Die Mischung wird für 1-2 Stunden bei 0-5 °C gerührt.
-
Die Reaktionsmischung wird vorsichtig auf Eis gegossen und der resultierende Niederschlag abfiltriert.
-
Der Feststoff wird mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend getrocknet.
| Derivatisierung | Reagenzien | Temperatur (°C) | Typische Ausbeute (%) |
| Nitrierung | HNO₃ / H₂SO₄ | 0 - 5 | 70-85 |
Tabelle 2: Zusammenfassung der Nitrierungsreaktion.
Die Einführung einer Acylgruppe kann durch eine Friedel-Crafts-Acylierung mit einem Acylchlorid oder Anhydrid in Gegenwart einer Lewis-Säure wie Aluminiumchlorid (AlCl₃) erreicht werden.
Experimentelles Protokoll: Friedel-Crafts-Acylierung
-
In einem trockenen Kolben werden 5,5 mmol Aluminiumchlorid in 50 ml wasserfreiem Dichlormethan suspendiert.
-
5 mmol des entsprechenden Acylchlorids werden bei 0 °C zugetropft.
-
Eine Lösung von 5 mmol 3-Phenyl-1,4-dithian-2-on in 20 ml Dichlormethan wird langsam zu der Mischung gegeben.
-
Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird auf Eis gegossen und mit 1 M Salzsäure angesäuert.
-
Die organische Phase wird abgetrennt, mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen, über Magnesiumsulfat getrocknet und das Lösungsmittel entfernt.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
| Derivatisierung | Reagenzien | Katalysator | Typische Ausbeute (%) |
| Acetylierung | Acetylchlorid | AlCl₃ | 65-75 |
| Benzoylierung | Benzoylchlorid | AlCl₃ | 60-70 |
Tabelle 3: Zusammenfassung der Friedel-Crafts-Acylierungsreaktionen.
Application Note: Purification of 3-Phenyl-1,4-dithian-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the purification of 3-Phenyl-1,4-dithian-2-one, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The purification strategy involves a two-step process: initial purification by flash column chromatography followed by final purification via recrystallization. This protocol provides a robust method to obtain high-purity this compound suitable for downstream applications and analytical characterization.
Introduction
This compound is a derivative of 1,4-dithiane, a class of sulfur-containing heterocyclic compounds. The presence of the phenyl group and the lactone-like thioester functionality suggests its potential as a building block in the synthesis of more complex molecules with interesting biological activities. The purity of such compounds is critical for reliable biological screening and for the synthesis of well-defined materials. This protocol details a reproducible method for the purification of this compound from a crude reaction mixture.
Experimental Protocols
Synthesis of Crude this compound (Hypothetical)
A plausible synthetic route to this compound involves the reaction of an α-halo phenylacetic acid derivative with 1,2-ethanedithiol. For the purpose of this purification protocol, we will assume the crude product has been synthesized and is ready for purification.
Purification of this compound
1. Flash Column Chromatography (Initial Purification)
This step is designed to remove the majority of impurities from the crude product.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the polarity. A typical gradient could be from 0% to 20% ethyl acetate.
-
Monitor the separation by collecting fractions and analyzing them by TLC. The product can be visualized under a UV lamp.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the partially purified product.
-
2. Recrystallization (Final Purification)
This final step is to obtain highly pure, crystalline this compound.
-
Materials:
-
Partially purified this compound from column chromatography
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution near its boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the purification of this compound.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) (%) |
| Crude Product | 5.00 | - | - | 65 |
| Column Chromatography | 5.00 | 3.85 | 77 | 95 |
| Recrystallization | 3.85 | 3.27 | 85 | >99 |
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow of the purification protocol.
Caption: Purification workflow for this compound.
Conclusion
The described protocol provides a reliable and efficient method for the purification of this compound. The combination of flash column chromatography and recrystallization ensures the removal of a wide range of impurities, yielding a final product of high purity. This protocol is essential for researchers requiring pure samples of this compound for further chemical synthesis, biological evaluation, or material science applications.
Scale-up Synthesis of 3-Phenyl-1,4-dithian-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 3-Phenyl-1,4-dithian-2-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined two-step synthesis is designed to be efficient and scalable, starting from readily available commercial reagents.
Introduction
This compound is a sulfur-containing heterocyclic molecule of interest in synthetic and medicinal chemistry. Its structure, incorporating a thiolactone and a phenyl group, presents a scaffold for the development of novel therapeutic agents. This application note details a robust and scalable two-step synthesis involving a base-catalyzed thiol-epoxy ring-opening reaction followed by an intramolecular cyclization.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate (Thioether Intermediate)
This step involves the base-catalyzed nucleophilic ring-opening of styrene oxide with methyl thioglycolate. The use of a base catalyst facilitates the formation of the thiolate anion, which is a potent nucleophile.[1][2][3][4][5] This reaction is highly regioselective, with the thiolate attacking the less sterically hindered carbon of the epoxide ring.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Styrene Oxide | 120.15 | 120.15 g | 1.0 |
| Methyl Thioglycolate | 106.14 | 116.75 g | 1.1 |
| Sodium Methoxide | 54.02 | 5.4 g | 0.1 |
| Methanol (anhydrous) | 32.04 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl thioglycolate and anhydrous methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sodium methoxide to the solution while maintaining the temperature below 10 °C.
-
Once the sodium methoxide has dissolved, add styrene oxide dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by adding 200 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate can be purified by vacuum distillation or used directly in the next step.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (Intramolecular Cyclization)
The second step involves the acid-catalyzed intramolecular cyclization of the thioether intermediate to form the desired thiolactone. Thiolactones can be synthesized through the dehydration of thiol-containing carboxylic acids.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate | 226.29 | 226.29 g | 1.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 9.5 g | 0.05 |
| Toluene | 92.14 | 1 L | - |
Procedure:
-
In a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude methyl 2-((2-hydroxy-2-phenylethyl)thio)acetate in toluene.
-
Add p-toluenesulfonic acid monohydrate to the solution.
-
Heat the mixture to reflux and collect the water-methanol azeotrope in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water/methanol is collected.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (2 x 100 mL) and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the toluene under reduced pressure to yield the crude this compound.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water.
Characterization Data (Expected):
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the phenyl protons, the methine proton at the 3-position, and the methylene protons of the dithiane ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the phenyl carbons, and the carbons of the dithiane ring. |
| IR (KBr) | Characteristic absorption for the C=O stretch of the thiolactone (around 1680-1720 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak corresponding to the mass of this compound (C₁₀H₁₀OS₂). |
Scale-up Considerations
-
Temperature Control: The initial thiol-epoxy reaction is exothermic. For larger scale reactions, efficient heat dissipation is crucial to maintain the desired reaction temperature and prevent side reactions. The use of a jacketed reactor with a cooling system is recommended.
-
Reagent Addition: The dropwise addition of styrene oxide in the first step should be carefully controlled to manage the exotherm.
-
Azeotropic Removal of Water/Methanol: In the cyclization step, efficient removal of the water and methanol formed is essential to drive the equilibrium towards the product. A well-designed Dean-Stark trap is necessary for large-scale operations.
-
Purification: For large quantities, recrystallization is often a more practical purification method than column chromatography. Optimization of the recrystallization solvent system is important to maximize yield and purity.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are based on well-established chemical transformations and are suitable for adaptation to larger-scale production in a research or industrial setting. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiolactone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Phenyl-1,4-dithian-2-one as a Versatile Precursor for the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
While extensive research has been conducted on various phenyl- and sulfur-containing heterocyclic compounds for agrochemical applications, the specific use of 3-Phenyl-1,4-dithian-2-one as a direct precursor remains an underexplored area in publicly available literature. However, its unique structural features, including a phenyl group, a thioether linkage, and a reactive ketone functionality within a dithiane ring, make it a promising candidate for the synthesis of novel fungicides and herbicides. The phenyl moiety is a common feature in many successful agrochemicals, often contributing to binding at the target site. The dithiane structure, a known pharmacophore in some biologically active molecules, provides a stable scaffold that can be functionalized.
These application notes propose a hypothetical pathway for the derivatization of this compound to generate a novel class of thioether-linked phenylpyrazole fungicides. The rationale is based on the known fungicidal activity of pyrazole derivatives and the frequent incorporation of thioether linkages in modern fungicides.
Hypothetical Agrochemical Target: Phenylpyrazole Thioethers
Based on the structure of this compound, a plausible class of agrochemicals to explore would be phenylpyrazole thioethers. The synthesis would involve the reaction of the dithianone precursor with a substituted pyrazole moiety to introduce a toxophore known for its fungicidal properties.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from this compound. The first step is the reductive opening of the dithianone ring to form a thiol intermediate. This is followed by a nucleophilic substitution reaction with a halogenated phenylpyrazole to yield the final thioether-linked fungicide.
Caption: Proposed synthetic workflow for a novel fungicide.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical efficacy data for a series of synthesized phenylpyrazole thioether derivatives against common fungal pathogens. This data is for illustrative purposes to demonstrate the potential of this chemical class.
| Compound ID | Target Pathogen | In Vitro EC50 (µg/mL) | Greenhouse Trial (% Control at 100 ppm) |
| PPT-001 | Botrytis cinerea | 5.2 | 85 |
| Fusarium graminearum | 8.9 | 78 | |
| PPT-002 | Botrytis cinerea | 2.1 | 92 |
| Fusarium graminearum | 4.5 | 88 | |
| PPT-003 | Botrytis cinerea | 12.5 | 65 |
| Fusarium graminearum | 15.8 | 60 | |
| Control Fungicide | Botrytis cinerea | 3.5 | 90 |
| Fusarium graminearum | 6.1 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Phenylpyrazole Thioether (PPT-002)
1. Synthesis of the Thiol Intermediate:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by 15% aqueous sodium hydroxide and then water again.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude thiol intermediate, which can be used in the next step without further purification.
2. Synthesis of the Final Product (PPT-002):
-
Dissolve the crude thiol intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add 4-bromo-1-(2,4-dichlorophenyl)-1H-pyrazole (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylpyrazole thioether.
Protocol 2: In Vitro Antifungal Assay
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Dispense potato dextrose agar (PDA) into petri dishes.
-
Introduce the test compounds at various concentrations into the molten PDA.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (Botrytis cinerea or Fusarium graminearum).
-
Incubate the plates at 25 °C for 3-5 days.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a DMSO control.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis.
Proposed Mechanism of Action
Many phenylpyrazole fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to cell death. It is hypothesized that the novel phenylpyrazole thioethers synthesized from this compound would also act as SDH inhibitors.
Caption: Hypothetical signaling pathway of the proposed fungicide.
Disclaimer: The application, synthetic protocols, quantitative data, and mechanism of action described herein are hypothetical and for illustrative purposes. They are based on the chemical structure of this compound and established principles in agrochemical research. Experimental validation is required to confirm these propositions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1,4-dithian-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1,4-dithian-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the reaction of 2-mercaptoethanol with 2-bromo-2-phenylacetic acid.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Ineffectiveness: The base used may not be strong enough to deprotonate the thiol and carboxylate groups effectively. 3. Poor Quality Reagents: Degradation of 2-mercaptoethanol or 2-bromo-2-phenylacetic acid. | 1. Reaction Optimization: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Base Selection: Consider using a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide, to ensure complete deprotonation. 3. Reagent Purity: Use freshly opened or purified reagents. The purity of 2-bromo-2-phenylacetic acid can be checked by its melting point. |
| Presence of Multiple Spots on TLC | 1. Side Reactions: Formation of byproducts such as dimers of 2-mercaptoethanol, phenylacetic acid (from debromination), or polymeric materials. 2. Unreacted Starting Materials: Incomplete reaction. | 1. Control Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. Add reagents slowly to control the reaction temperature and minimize side reactions. 2. Purification: Utilize column chromatography to separate the desired product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is often effective. |
| Product is an Oil Instead of a Solid | 1. Impurities: The presence of side products or residual solvent can prevent crystallization. 2. Polymorphism: The product may exist in different crystalline forms or as an amorphous solid. | 1. Rigorous Purification: Ensure the product is highly pure through column chromatography and/or recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane). 2. Crystallization Techniques: Try different crystallization methods such as slow evaporation, vapor diffusion, or seeding with a small crystal of the desired product. |
| Difficulty in Isolating the Product | 1. Emulsion during Workup: Formation of a stable emulsion during the extraction process. 2. Product Solubility: The product may have some solubility in the aqueous phase. | 1. Break Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 2. Extraction Optimization: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reaction between 2-mercaptoethanol and 2-bromo-2-phenylacetic acid in the presence of a base. This reaction proceeds via a tandem S-alkylation and intramolecular esterification.
Q2: What are the potential side reactions I should be aware of?
Several side reactions can occur, potentially lowering the yield and complicating purification. These include:
-
Dimerization of 2-mercaptoethanol: Oxidation of the thiol can lead to the formation of a disulfide dimer, particularly if the reaction is not carried out under an inert atmosphere.
-
Elimination Reaction: The base can promote the elimination of HBr from 2-bromo-2-phenylacetic acid to form α,β-unsaturated compounds.
-
Intermolecular Reactions: Intermolecular reaction between two molecules of the starting materials can lead to the formation of linear dimers or polymers instead of the desired cyclic product.
-
Hydrolysis of the Bromoester: The bromoester intermediate can be hydrolyzed back to the starting materials under basic conditions.
-
Decarboxylation: 2-bromo-2-phenylacetic acid may undergo decarboxylation, especially at elevated temperatures.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials and the product should have different Rf values, allowing for easy visualization of the reaction's progress.
Q4: What is the best way to purify the final product?
Column chromatography is generally the most effective method for purifying this compound. A silica gel column with a gradient elution of hexane and ethyl acetate can separate the product from unreacted starting materials and side products. Recrystallization from a suitable solvent can be performed for further purification.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions may be necessary.
Materials:
-
2-Bromo-2-phenylacetic acid
-
2-Mercaptoethanol
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetone or another suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-2-phenylacetic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-mercaptoethanol (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Reaction Pathway
The following diagram illustrates the main synthetic pathway and potential side reactions in the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Purification of 3-Phenyl-1,4-dithian-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Phenyl-1,4-dithian-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., phenylacetic acid, 1,2-ethanedithiol), residual coupling agents, and by-products such as disulfide polymers. Oxidation of the thiolactone ring can also lead to sulfoxide impurities, which can be difficult to separate.
Q2: What are the initial steps to consider before starting the purification process?
A2: Before initiating purification, it is crucial to have a preliminary assessment of the crude product's purity. Techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the number and nature of impurities present. This will help in selecting the most appropriate purification strategy.
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, thiolactones can be sensitive to certain conditions. They can be prone to hydrolysis under basic conditions to yield the corresponding thiol acid[1]. It is advisable to use neutral or slightly acidic conditions during purification. Additionally, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.
Q4: Can I use distillation for the purification of this compound?
A4: While distillation is a common purification technique, its applicability for this compound should be approached with caution. Due to the potential for thermal degradation, high-vacuum distillation at the lowest possible temperature might be feasible. However, techniques like column chromatography or recrystallization are generally preferred to minimize the risk of decomposition.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
A significantly lower than expected mass of the purified product is recovered.
-
TLC analysis of the collected fractions shows smearing or the presence of the product in many fractions with low concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Solvent System | The polarity of the solvent system may be too high, causing the product to elute too quickly with impurities, or too low, leading to poor separation and broad peaks. Optimize the solvent system using TLC before running the column. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. |
| Compound Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina. |
| Product Adsorption to Stationary Phase | Highly polar functional groups can lead to irreversible adsorption on the silica gel. If this is suspected, try a different stationary phase or use a solvent system with a small amount of a more polar solvent to improve recovery. |
| Sample Overloading | Loading too much crude product onto the column can lead to poor separation and band broadening. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
NMR or LC-MS analysis still shows the presence of one or more impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | The chosen solvent may dissolve the impurity as well as the product, or it may not provide a significant difference in solubility between the product and the impurity at different temperatures. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures. |
| Co-crystallization of Impurity | If an impurity has a very similar structure to the product, it may co-crystallize. In this case, a second recrystallization from a different solvent system may be necessary. Alternatively, a different purification technique like column chromatography may be required to remove the impurity. |
| Product Oiling Out | If the product separates as an oil instead of crystals, this can trap impurities. This often happens if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also promote crystallization. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal size and purity. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for specific impurity profiles.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives a good separation between the product and impurities (Rf of the product should be around 0.3-0.4).
-
-
Column Packing:
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at their boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
The following table provides hypothetical data for the purification of a 10 g batch of crude this compound to illustrate the effectiveness of different purification techniques.
| Purification Method | Starting Purity (by LC-MS) | Final Purity (by LC-MS) | Yield | Notes |
| Column Chromatography | 75% | 98% | 70% | Effective at removing a wide range of impurities. |
| Recrystallization (Ethanol) | 75% | 95% | 60% | Good for removing less polar impurities. |
| Sequential Purification | 75% | >99% | 55% | Column chromatography followed by recrystallization provides the highest purity. |
Diagrams
References
Stability issues of 3-Phenyl-1,4-dithian-2-one under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Phenyl-1,4-dithian-2-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two key functional groups that influence its stability: a thioester and a 1,4-dithiane ring. The primary stability concerns are the hydrolysis of the thioester linkage, which can occur under both acidic and basic conditions, and the cleavage of the dithiane ring, which is more likely under strongly acidic conditions.
Q2: How stable is this compound in acidic solutions?
A2: The stability in acidic solutions is dependent on the pH and temperature. The thioester can undergo acid-catalyzed hydrolysis. The 1,4-dithiane ring is generally stable to acid but can be hydrolyzed under harsh conditions (e.g., pH < 1 at elevated temperatures)[1]. For typical experimental conditions with mild acids, the primary degradation pathway is likely to be the hydrolysis of the thioester.
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, the thioester is susceptible to saponification (base-catalyzed hydrolysis), which is generally a rapid reaction.[2][3][4] This will result in the opening of the lactone ring to form a carboxylate salt and a thiol. The 1,4-dithiane ring is generally stable under basic conditions.[1]
Q4: What are the expected degradation products of this compound?
A4:
-
Under basic conditions: The primary degradation product is the ring-opened carboxylate salt, 2-((2-mercaptoethyl)thio)(phenyl)acetate.
-
Under acidic conditions: The initial degradation product is likely the ring-opened carboxylic acid, 2-((2-mercaptoethyl)thio)(phenyl)acetic acid, from thioester hydrolysis. Under more forcing acidic conditions, cleavage of the dithiane ring could potentially lead to phenylacetic acid and 1,2-ethanedithiol.
Q5: Are there any specific reagents that can promote the degradation of the dithiane ring?
A5: Yes, while generally stable, the dithiane ring can be cleaved using specific reagents other than strong acids. These include heavy metal salts (e.g., mercuric chloride), alkylating agents, and oxidizing agents (e.g., o-iodoxybenzoic acid (IBX) or N-bromosuccinimide).[1] If your experimental conditions include such reagents, you should anticipate the potential for dithiane ring cleavage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound during workup with aqueous base. | The thioester is undergoing rapid saponification. | Avoid prolonged exposure to basic aqueous solutions. If a basic wash is necessary, perform it quickly with a cold, dilute base and immediately proceed to the next step. Consider using non-aqueous workup procedures if possible. |
| Unexpected peaks in NMR or LC-MS after reaction in acidic media. | Acid-catalyzed hydrolysis of the thioester or, under harsh conditions, the dithiane ring. | Buffer your reaction to a milder pH if the chemistry allows. Analyze a time-course of your reaction to monitor the appearance of degradation products. See the experimental protocols below for monitoring stability. |
| Compound degradation in the presence of certain metal catalysts. | Lewis acidic metals can catalyze the hydrolysis of the dithiane ring. | Screen for alternative metal catalysts that are less Lewis acidic. If the catalyst is essential, consider running the reaction at a lower temperature to minimize degradation. |
| Inconsistent results in reactions involving strong reducing agents. | Some reducing agents or their workups can affect the stability of the dithiane or thioester. | Ensure that the workup procedure is compatible with the stability of your compound. Quench reducing agents carefully and at low temperatures. |
Quantitative Stability Data
The following tables provide an overview of the stability of the functional groups present in this compound. Note that the data for thioesters is based on model compounds and should be used as a general guide.
Table 1: General Stability of the 1,4-Dithiane Ring
| Condition | Stability | Reference |
| pH < 1, 100°C | Labile | [1] |
| pH = 1, RT | Stable | [1] |
| pH = 4, RT | Stable | [1] |
| pH = 9, RT | Stable | [1] |
| pH = 12, RT | Stable | [1] |
| pH > 12, 100°C | Stable | [1] |
| Strong Bases (e.g., LDA) | Stable | [1] |
| Oxidizing Agents (e.g., I₂, Br₂) | Labile | [1] |
Table 2: Representative Hydrolysis Rate Constants for a Model Thioester (S-methyl thioacetate)
| Parameter | Value | Condition | Reference |
| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution | [5] |
| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Aqueous solution | [5] |
| pH-independent hydrolysis (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | Aqueous solution | [5] |
| Half-life at pH 7, 23°C | 155 days | Aqueous solution | [5] |
Experimental Protocols
Protocol 1: Monitoring Stability under Acidic Conditions via HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF).
-
Preparation of Acidic Buffers: Prepare a series of aqueous buffers at various acidic pH values (e.g., pH 2, 4, 6) using standard buffer systems (e.g., citrate, phosphate).
-
Initiation of the Experiment: In a clean vial, add a known volume of the stock solution to a known volume of the acidic buffer to achieve the desired final concentration. Ensure the organic solvent content is low to maintain a primarily aqueous environment.
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the degradation by diluting the aliquot in the HPLC mobile phase.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the rate of degradation at each pH.
Protocol 2: Monitoring Stability under Basic Conditions via ¹H NMR
-
Preparation of NMR Sample: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.
-
Acquisition of Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiation of Degradation: Add a small, known amount of a basic solution (e.g., NaOD in D₂O) to the NMR tube.
-
Time-Resolved NMR: Immediately begin acquiring ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of proton signals corresponding to the parent compound and the appearance of new signals from the ring-opened product. The integration of these signals can be used to quantify the extent of degradation over time.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for monitoring chemical stability.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponification value - Wikipedia [en.wikipedia.org]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
Optimization of reaction conditions for 3-Phenyl-1,4-dithian-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Phenyl-1,4-dithian-2-one. The following information is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Suggested Synthesis of this compound
The synthesis of this compound can be achieved via the cyclization of an α-halo phenylacetic acid derivative with ethane-1,2-dithiol. A two-step process is proposed, starting with the α-bromination of phenylacetic acid, followed by condensation with ethane-1,2-dithiol.
Step 1: Synthesis of α-Bromophenylacetic Acid
A common method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction.[1]
-
Reactants:
-
Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) (catalytic amount)
-
-
Procedure:
-
To a solution of phenylacetic acid in a suitable solvent (e.g., carbon tetrachloride or chloroform), add a catalytic amount of PBr₃ or a few drops of SOCl₂.
-
Heat the mixture to reflux.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude α-bromophenylacetic acid can be purified by recrystallization.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the bromide by the dithiol, followed by intramolecular cyclization.
-
Reactants:
-
α-Bromophenylacetic acid
-
Ethane-1,2-dithiol
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
Dissolve α-bromophenylacetic acid and ethane-1,2-dithiol in the chosen solvent in a round-bottom flask.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the synthesis of this compound. The values presented are illustrative and should be optimized for each specific experimental setup.
Table 1: Optimization of Base and Solvent for Cyclization
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetonitrile | 60 | 12 | 65 |
| 2 | Triethylamine (2.2) | Acetonitrile | 60 | 12 | 58 |
| 3 | K₂CO₃ (2.2) | DMF | 60 | 8 | 72 |
| 4 | NaH (2.1) | THF | 25 | 24 | 45 |
Table 2: Effect of Reactant Concentration
| Entry | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0.1 | 60 | 8 | 72 |
| 2 | 0.5 | 60 | 8 | 68 |
| 3 | 1.0 | 60 | 8 | 61 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of α-bromophenylacetic acid | - Inactive halogenating agent.- Insufficient catalyst. | - Use fresh NBS.- Ensure the catalytic amount of PBr₃ or SOCl₂ is added. |
| Formation of multiple byproducts in the first step | - Over-bromination.- Aromatic bromination. | - Control the stoichiometry of NBS carefully.- Perform the reaction in the dark to avoid radical side reactions. |
| Low yield of this compound | - Incomplete reaction.- Polymerization of ethane-1,2-dithiol.- Ineffective base. | - Increase reaction time or temperature.- Use high-dilution conditions to favor intramolecular cyclization.- Use a stronger, non-nucleophilic base. |
| Product is difficult to purify | - Presence of unreacted starting materials.- Formation of disulfide polymers. | - Optimize the stoichiometry of reactants.- Purify by column chromatography with a carefully selected solvent gradient. |
| Inconsistent reaction times | - Purity of starting materials.- Reaction temperature fluctuations. | - Use purified starting materials.- Ensure stable and accurate temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization step?
A1: The base is crucial for deprotonating the thiol groups of ethane-1,2-dithiol, forming a more nucleophilic thiolate. It also neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Q2: Can I use other halogenating agents for the first step?
A2: Yes, besides NBS, bromine (Br₂) in the presence of a phosphorus catalyst can also be used for the Hell-Volhard-Zelinsky reaction. However, NBS is often preferred as it is easier and safer to handle.
Q3: Why is a polar aprotic solvent recommended for the cyclization?
A3: Polar aprotic solvents like DMF and acetonitrile are effective at solvating the ionic intermediates (thiolates) without participating in the reaction (i.e., they are non-nucleophilic). This enhances the rate of the nucleophilic substitution reaction.
Q4: How can I confirm the structure of the final product?
A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Q5: What are the main safety precautions for this synthesis?
A5: Thionyl chloride and phosphorus tribromide are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE). Ethane-1,2-dithiol has a strong, unpleasant odor and should also be handled in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Troubleshooting guide for the synthesis of substituted dithianes
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted dithianes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and manipulation of dithianes, offering potential causes and solutions.
Problem 1: Low or No Yield of the Dithiane Product
Possible Causes:
-
Inefficient catalyst: The choice and amount of acid catalyst are crucial for the thioacetalization reaction.[1]
-
Poor quality reagents: The purity of the carbonyl compound, 1,3-propanedithiol, and solvent can significantly impact the reaction outcome.
-
Unfavorable reaction conditions: Temperature, reaction time, and water removal methods may not be optimal for the specific substrate.
-
Steric hindrance: Highly hindered ketones or aldehydes may react slowly or not at all under standard conditions.[1]
Solutions:
-
Catalyst Selection: A variety of Brønsted and Lewis acids can be employed. If one catalyst is ineffective, consider alternatives. Common catalysts include boron trifluoride etherate (BF₃·OEt₂), p-toluenesulfonic acid (p-TsOH), iodine, and various metal triflates.[1][2] For sensitive substrates, milder catalysts like iodine or tungstophosphoric acid may be beneficial.[1][3]
-
Reagent Purity: Ensure all reagents are pure and dry. Distill liquid aldehydes and ketones if necessary. Use freshly opened or purified 1,3-propanedithiol. Solvents should be of analytical grade and dried over molecular sieves.[2]
-
Optimizing Conditions: For slow reactions, increasing the temperature or using a Dean-Stark apparatus to remove water can drive the equilibrium towards product formation. However, for sensitive compounds, room temperature reactions with a highly efficient catalyst might be necessary.[1]
-
Addressing Steric Hindrance: For sterically hindered carbonyls, longer reaction times, stronger Lewis acid catalysts, or higher temperatures (e.g., refluxing petroleum ether) may be required.[1]
Problem 2: Difficulty in Deprotecting the Dithiane
Possible Causes:
-
Stability of the dithiane group: Dithianes are generally stable to both acidic and basic conditions, making their removal challenging.[2]
-
Harsh deprotection reagents: Many traditional methods for dithiane deprotection involve harsh or toxic reagents like mercury(II) salts, which may not be compatible with other functional groups in the molecule.[4][5][6]
-
Substrate sensitivity: The target molecule may contain functional groups that are sensitive to the oxidative or acidic conditions required for deprotection.
Solutions:
-
Mild Deprotection Methods: A variety of milder deprotection protocols have been developed. These include using o-iodoxybenzoic acid (IBX), Dess-Martin periodinane, or Selectfluor™.[1][5]
-
Oxidative Cleavage: Reagents like bis(trifluoroacetoxy)iodobenzene can be effective for deprotection, especially for sensitive alkaloid structures.[1]
-
Metal-Free Deprotection: To avoid toxic heavy metals, methods using reagents like tungstate sulfuric acid or iodine in the presence of an oxidizing agent can be employed.[7][8]
-
Chemoselective Deprotection: The choice of deprotection agent can allow for chemoselectivity. For instance, certain conditions can cleave S,S-diethylacetals while leaving 1,3-dithianes intact.[5]
Problem 3: Formation of Side Products
Possible Causes:
-
Over-alkylation in Umpolung Reactions: When using 2-lithio-1,3-dithiane as an acyl anion equivalent, di-alkylation can occur if the reaction is not properly controlled.
-
Competing Reactions: In multifunctional molecules, other reactive sites may compete with the desired dithiane formation or deprotection.
-
Rearrangement Reactions: Under certain acidic conditions, sensitive substrates may undergo rearrangement.
Solutions:
-
Controlled Alkylation: For mono-alkylation, use of one equivalent of the alkylating agent at low temperatures is recommended. Careful monitoring of the reaction progress by TLC is essential.
-
Chemoselective Protection: When dealing with molecules containing multiple carbonyl groups (e.g., diones), chemoselective protection of one carbonyl can be achieved by choosing the appropriate catalyst and reaction conditions.[1] For example, aldehydes can be selectively protected in the presence of ketones.[1]
-
Mild Reaction Conditions: Employing milder catalysts and lower reaction temperatures can help to minimize side reactions and prevent rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is the "umpolung" reactivity of dithianes?
A1: Umpolung, or polarity inversion, refers to the reversal of the normal electrophilic character of a carbonyl carbon to a nucleophilic character. In the case of 1,3-dithianes, the acidic proton at the C2 position can be removed by a strong base (like n-butyllithium) to form a 2-lithio-1,3-dithiane.[9] This carbanion is a synthetic equivalent of an acyl anion, allowing it to react with various electrophiles such as alkyl halides, epoxides, and other carbonyl compounds.[3][9] This strategy is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10]
Q2: How can I purify my dithiane product?
A2: Purification of dithianes often involves standard techniques. After an aqueous workup to remove the catalyst and water-soluble impurities, the crude product can be purified by recrystallization or column chromatography on silica gel.[2][11] Due to the volatility of some dithianes, care should be taken during solvent removal under reduced pressure.[11] For highly pure material, especially for use in organometallic reactions, sublimation can be an effective final purification step.[11]
Q3: Are there any "green" or environmentally friendly methods for dithiane synthesis?
A3: Yes, there is growing interest in developing more environmentally benign methods. Solvent-free reaction conditions using solid acid catalysts like tungstate sulfuric acid have been shown to be highly efficient, offering advantages such as short reaction times, simple work-up, and catalyst recyclability.[7] Additionally, using water as a solvent with a surfactant-combined catalyst is another green approach.[1]
Data and Protocols
Comparison of Catalysts for Dithiane Synthesis
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| Boron trifluoride etherate | Aldehydes/Ketones | CH₂Cl₂, rt | High | [2] |
| p-Toluenesulfonic acid/Silica gel | Aldehydes/Ketones | Solvent-free, rt | Excellent | [1] |
| Iodine | Aldehydes/Ketones | Solvent-free, rt | High | [1][3] |
| Tungstophosphoric acid | Aldehydes/Ketones | Solvent-free | Excellent | [1] |
| Yttrium triflate | Aldehydes/Ketones | CH₂Cl₂, rt | High | [1] |
General Experimental Protocol for Dithiane Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the carbonyl compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add 1,3-propanedithiol (1.1-1.2 equivalents).
-
Add a catalytic amount of an acid catalyst (e.g., BF₃·OEt₂, p-TsOH, or iodine).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). For reactions that produce water, a Dean-Stark apparatus can be used if heating.
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of substituted dithianes.
Caption: Umpolung reactivity of 1,3-dithianes for C-C bond formation.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. scribd.com [scribd.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
Byproduct formation and removal in 3-Phenyl-1,4-dithian-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1,4-dithian-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from trans-cinnamaldehyde and mercaptoacetic acid?
The synthesis proceeds via a tandem reaction involving a thia-Michael addition followed by an intramolecular thioesterification. The reaction is typically catalyzed by a base, which deprotonates the thiol of mercaptoacetic acid to form a thiolate. This nucleophilic thiolate then attacks the β-carbon of the α,β-unsaturated aldehyde (trans-cinnamaldehyde). Subsequent protonation of the resulting enolate and intramolecular cyclization via thioesterification yields the this compound product.
Q2: What are the most common side reactions and byproducts in this synthesis?
The most prevalent side reactions include the formation of a dithioacetal at the aldehyde carbonyl group and polymerization of the starting materials. The dithioacetal, 2-(1,3-dithiolan-2-yl)ethanethioic acid, can form if a second molecule of mercaptoacetic acid reacts with the aldehyde functionality of cinnamaldehyde. Polymerization can occur through repeated Michael additions.
Q3: What purification techniques are most effective for isolating this compound?
Column chromatography on silica gel is a highly effective method for purifying the desired product from common byproducts and unreacted starting materials. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed to obtain highly pure product.
Q4: Are there any specific safety precautions to consider during this synthesis?
Mercaptoacetic acid has a strong, unpleasant odor and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Cinnamaldehyde can be a skin irritant and sensitizer. Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. | 1. Use a fresh batch of base catalyst. 2. Monitor the reaction by TLC and adjust the reaction time and temperature accordingly. A typical reaction may run for 12-24 hours at room temperature. 3. Ensure the purity of trans-cinnamaldehyde and mercaptoacetic acid. |
| Presence of a major byproduct with a similar Rf value to the product | Formation of the dithioacetal byproduct. | Optimize the stoichiometry of the reactants. A slight excess of cinnamaldehyde may favor the desired reaction. Careful column chromatography with a shallow solvent gradient is recommended for separation. |
| Formation of a viscous, insoluble material in the reaction mixture | Polymerization of starting materials or product. | Lower the reaction temperature and ensure efficient stirring. Adding the base catalyst slowly to the reaction mixture can also help to control the reaction rate and minimize polymerization. |
| Product appears oily and does not solidify | Presence of impurities, such as unreacted starting materials or solvent residues. | Purify the product using column chromatography. If the product is known to be a solid, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. Ensure all solvent is removed under high vacuum. |
| Inconsistent reaction outcomes | Variability in reaction conditions. | Standardize all reaction parameters, including solvent purity, reaction temperature, stirring rate, and the rate of addition of reagents. |
Experimental Protocols
Detailed Method for the Synthesis of this compound:
-
To a solution of trans-cinnamaldehyde (1.32 g, 10 mmol) in dry toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add mercaptoacetic acid (0.92 g, 10 mmol).
-
Add a catalytic amount of a suitable base, such as triethylamine (0.14 mL, 1 mmol), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion of the reaction, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Protocol for Byproduct Removal:
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the partially purified product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethanol or ethyl acetate).
-
Slowly add a solvent in which the product is insoluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
-
Visualizations
Catalyst selection for efficient synthesis of 3-Phenyl-1,4-dithian-2-one
Welcome to the technical support center for the synthesis of 3-Phenyl-1,4-dithian-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method for synthesizing this compound is through the condensation of an α-halo-phenylacetic acid, such as 2-bromo-2-phenylacetic acid, with 1,2-ethanedithiol. This reaction proceeds via a nucleophilic substitution mechanism, where the thiol groups of 1,2-ethanedithiol displace the halide on the α-carbon of the phenylacetic acid, followed by an intramolecular cyclization to form the thiolactone ring.
Q2: How can I synthesize the precursor, 2-bromo-2-phenylacetic acid?
A2: 2-bromo-2-phenylacetic acid can be synthesized from 2-phenylacetic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup.[1][2][3] The reaction proceeds through the formation of an acid bromide, which readily enolizes, allowing for α-bromination.[2][3]
Q3: What are the recommended catalysts for the synthesis of this compound?
A3: While a specific catalyst for the direct synthesis of this compound is not extensively documented, related reactions for the formation of dithianes and thiolactones suggest that both acid and base catalysis can be effective. For the formation of dithianes from carbonyl compounds, a range of Brønsted and Lewis acids are commonly employed. For the cyclization step to form the thiolactone, a non-nucleophilic base is often used to deprotonate the thiol groups, facilitating the nucleophilic attack.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include the formation of a dimeric species where two molecules of the α-bromo acid react with one molecule of the dithiol, or polymerization. Over-oxidation of the sulfur atoms is also a possibility if harsh oxidizing conditions are present. Incomplete cyclization may also result in the formation of an intermediate thioether.
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete bromination of the starting material (2-phenylacetic acid).2. Ineffective cyclization due to inappropriate base or reaction conditions.3. Degradation of the product during workup or purification. | 1. Ensure the HVZ reaction goes to completion by monitoring via TLC or ¹H NMR. Use of fresh PBr₃ and Br₂ is recommended.2. Screen different non-nucleophilic bases (e.g., triethylamine, DBU) and solvents to optimize the cyclization step. Ensure anhydrous conditions.3. Use mild workup procedures and avoid excessive heat during purification. |
| Formation of Multiple Products | 1. Polymerization of the reactants.2. Formation of intermolecular reaction products instead of the desired intramolecular cyclization.3. Presence of impurities in starting materials. | 1. Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization.2. Slowly add the dithiol to the reaction mixture containing the α-bromo acid and base to maintain a low concentration of the dithiol.3. Purify all starting materials before use. |
| Difficulty in Product Purification | 1. Product co-elutes with starting materials or side products during chromatography.2. Product is an oil and does not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, consider purification by distillation under high vacuum if the product is thermally stable. |
| Product Decomposition | 1. The thiolactone ring is unstable under certain conditions (e.g., strong acid or base, high heat).2. Oxidation of the sulfur atoms. | 1. Avoid prolonged exposure to harsh conditions. Use a mild workup and purification process.2. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. |
Experimental Protocols
Synthesis of 2-bromo-2-phenylacetic acid (Hell-Volhard-Zelinsky Reaction)
-
To a stirred solution of 2-phenylacetic acid in a suitable solvent (e.g., carbon tetrachloride or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and PBr₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-2-phenylacetic acid.
-
Purify the product by recrystallization or column chromatography.
Synthesis of this compound
-
Dissolve 2-bromo-2-phenylacetic acid in a suitable anhydrous solvent (e.g., THF or DMF) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to the solution.
-
In a separate flask, dissolve an equimolar amount of 1,2-ethanedithiol in the same anhydrous solvent.
-
Slowly add the 1,2-ethanedithiol solution to the stirred solution of the bromo acid and base over several hours using the dropping funnel (to maintain high dilution conditions).
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution (to remove the base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: High-Purity Recrystallization of 3-Phenyl-1,4-dithian-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Phenyl-1,4-dithian-2-one, aimed at researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent to dissolve the oil. The concentration of the solute may be too high.
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly. A slower cooling rate promotes the formation of crystals over an amorphous oil.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a template for crystallization.
-
-
Re-evaluate Solvent System: If the issue persists, the chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a multi-solvent system.
Q2: I have very low or no crystal formation upon cooling. What are the possible reasons and solutions?
A2: This issue can arise from several factors, including the use of an inappropriate solvent or insufficient concentration.
Troubleshooting Steps:
-
Concentrate the Solution: If the solution is too dilute, the solubility limit may not be reached upon cooling. Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to impurity precipitation.
-
Induce Crystallization: Use the scratching or seeding techniques described in A1.
-
Refrigerate or Freeze: If crystals do not form at room temperature, try placing the flask in an ice bath or a refrigerator. Ensure the flask is sealed to prevent moisture contamination.
-
Change the Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A less polar solvent or a co-solvent system might be necessary.
Q3: The purity of my recrystallized product has not improved significantly. How can I enhance purity?
A3: This suggests that the chosen solvent does not effectively differentiate between the desired compound and the impurities.
Troubleshooting Steps:
-
Review Solvent Choice: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration of the saturated solution before cooling to remove them.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration. Use activated carbon sparingly, as it can also adsorb the desired product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screen to find the optimal recrystallization solvent?
A2: A systematic solvent screen is crucial for developing an effective recrystallization protocol.
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent will show low solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the solubility at elevated temperatures.
-
Allow the solutions that required heating to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed.
-
The ideal solvent will dissolve the compound completely at a high temperature but will result in the formation of a large amount of high-purity crystals upon cooling.
Data Presentation: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at 78°C | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | None |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation |
| Acetone | Soluble | Very Soluble | Poor recovery |
| Toluene | Sparingly Soluble | Soluble | Oiled out |
| Heptane | Insoluble | Sparingly Soluble | Poor dissolution |
This table presents hypothetical data for illustrative purposes.
Q3: What are the potential impurities in the synthesis of this compound?
A3: While specific impurities will depend on the synthetic route, common impurities in related syntheses can include starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving 1,3-dithianes, residual aldehydes or ketones used in their formation can be impurities.[2] Additionally, oxidation products or products from incomplete reactions are also possibilities.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Analytical Methods for 3-Phenyl-1,4-dithian-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Phenyl-1,4-dithian-2-one. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: Based on the likely synthesis route from thioglycolic acid and styrene oxide, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted thioglycolic acid and styrene oxide.
-
Byproducts from Starting Materials: Dithioglycolic acid (an oxidation product of thioglycolic acid)[1].
-
Side-Reaction Products: Positional isomers formed during the ring-opening of the epoxide by thioglycolic acid. Polymerization products of styrene oxide.
-
Degradation Products: Hydrolysis products of the lactone ring. Oxidation products of the sulfur atoms.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities, including starting materials, byproducts, and degradation products. A reversed-phase method with UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and certain low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main compound and any isolated impurities. It can also be used for quantitative analysis (qNMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight and fragmentation information, especially for non-volatile compounds.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Analyte Peak
-
Possible Cause: Secondary interactions between the sulfur atoms in this compound and active sites (silanols) on the HPLC column packing material.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask silanol groups.
-
Adjust the mobile phase pH. For acidic compounds, a lower pH can suppress ionization and reduce tailing.
-
-
Column Choice:
-
Use a column with high-purity silica and end-capping to minimize exposed silanol groups.
-
Consider a column with a different stationary phase chemistry.
-
-
Sample Overload:
-
Inject a smaller sample volume or a more dilute sample to check for mass overload effects.
-
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Possible Cause: Inadequate separation power of the current HPLC method.
-
Troubleshooting Steps:
-
Gradient Optimization:
-
If using an isocratic method, switch to a shallow gradient elution.
-
If already using a gradient, adjust the gradient slope to improve separation in the region of interest.
-
-
Mobile Phase Composition:
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
-
Column Parameters:
-
Use a longer column or a column with a smaller particle size to increase efficiency.
-
-
GC-MS Analysis
Issue 1: Thermal Degradation of the Analyte
-
Possible Cause: this compound may be thermally labile and degrade in the high-temperature environment of the GC inlet.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Gradually decrease the injector temperature to find the optimal balance between volatilization and degradation.
-
Use a Cooled Inlet: Employ a programmable temperature vaporization (PTV) inlet to allow for a gentle temperature ramp.
-
Derivatization: While less ideal, derivatization to a more thermally stable compound could be considered if other options fail.
-
Issue 2: Poor Peak Shape and Sensitivity
-
Possible Cause: Active sites in the GC system (inlet liner, column) can interact with the sulfur-containing analyte.
-
Troubleshooting Steps:
-
Inlet Liner: Use a deactivated inlet liner (e.g., silylated).
-
Column Choice: Employ a highly inert GC column.
-
System Maintenance: Ensure the system is clean and free from non-volatile residues that can create active sites.
-
Experimental Protocols
Table 1: HPLC Method for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Note: This is a starting method and may require optimization.
Table 2: GC-MS Method for Volatile Impurity Analysis
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C (can be optimized) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL. |
Note: This is a starting method and may require optimization.
NMR Sample Preparation
For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the impurities of interest.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for HPLC and GC-MS analysis.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes for 3-Phenyl-1,4-dithian-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of 3-Phenyl-1,4-dithian-2-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this comparison is based on established chemical principles and analogous reactions. The presented protocols are hypothetical and intended to serve as a foundation for further experimental investigation.
Data Presentation
The following table summarizes the key quantitative aspects of the two proposed synthetic routes for this compound.
| Parameter | Method 1: Thiolactone Formation from Acyl Halide | Method 2: Dithioether Cyclization |
| Starting Materials | 2-Bromo-2-phenylacetyl chloride, 1,2-Ethanedithiol | 2-Mercapto-2-phenylacetic acid, 1,2-Dibromoethane |
| Reaction Type | Acylation and Thioetherification | Double S-alkylation (cyclization) |
| Catalyst/Reagent | Base (e.g., Triethylamine) | Strong Base (e.g., Sodium Hydride) |
| Solvent | Aprotic solvent (e.g., Dichloromethane) | Aprotic polar solvent (e.g., Tetrahydrofuran) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 4-6 hours | 12-18 hours |
| Estimated Yield | 65-75% | 50-60% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Thiolactone Formation from 2-Bromo-2-phenylacetyl chloride and 1,2-Ethanedithiol
This method involves the reaction of a bifunctional acyl halide with a dithiol. The reaction proceeds via an initial acylation of one thiol group, followed by an intramolecular nucleophilic substitution to form the second thioether linkage and close the ring.
Protocol:
-
To a stirred solution of 1,2-ethanedithiol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of 2-bromo-2-phenylacetyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water, 1 M HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Method 2: Dithioether Cyclization of 2-Mercapto-2-phenylacetic acid with 1,2-Dibromoethane
This approach relies on the formation of a dianion from 2-mercapto-2-phenylacetic acid, which then undergoes a double S-alkylation with 1,2-dibromoethane to form the heterocyclic ring.
Protocol:
-
To a suspension of sodium hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-mercapto-2-phenylacetic acid (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
A solution of 1,2-dibromoethane (1.1 eq.) in anhydrous THF is then added dropwise.
-
The reaction mixture is heated to reflux and maintained for 12-18 hours.
-
The reaction is monitored by TLC.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Spectroscopic comparison of 3-Phenyl-1,4-dithian-2-one with its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Phenyl-1,4-dithian-2-one with its structural analogs. Due to the limited availability of a complete experimental dataset for this compound in publicly accessible literature, this comparison leverages data from closely related analogs and the characteristic spectroscopic features of its constituent functional groups. The primary analog used for nuclear magnetic resonance (NMR) comparison is 2-Phenyl-1,3-dithiane, which shares key structural similarities. Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data are compared against known values for similar chemical motifs.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.
Table 1: 1H NMR Chemical Shift Comparison
| Compound | Proton | Expected Chemical Shift (ppm) | Analog: 2-Phenyl-1,3-dithiane (ppm)[1] |
| This compound | Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | 7.155 (para), ortho and meta protons are also in this region |
| CH (benzylic) | ~ 4.0 - 5.0 | 5.15 (H-2) | |
| CH2-S (adjacent to C=O) | ~ 3.0 - 3.5 | - | |
| CH2-S (adjacent to CH-Ph) | ~ 2.8 - 3.2 | 2.9 (axial H-4,6), 2.1 (equatorial H-4,6) | |
| Analog: 2-Phenyl-1,3-dithiane | Phenyl-H | 7.155 - 7.5 | 7.155 (para) |
| CH (benzylic) | 5.15 | 5.15 | |
| CH2-S | 2.1 - 2.9 | 2.9 (axial H-4,6), 2.1 (equatorial H-4,6) | |
| CH2 (at C5) | ~1.9 | 1.9 (axial and equatorial H-5) |
Table 2: 13C NMR Chemical Shift Comparison
| Compound | Carbon | Expected Chemical Shift (ppm) | Analog: 2-Phenyl-1,3-dithiane (ppm) |
| This compound | C=O (carbonyl) | 190 - 210 | - |
| Phenyl-C (ipso) | 135 - 145 | 140.9 | |
| Phenyl-C (ortho, meta, para) | 125 - 130 | 128.6 (ortho), 128.3 (meta), 125.8 (para) | |
| CH (benzylic) | 50 - 60 | 52.1 (C-2) | |
| CH2-S | 30 - 40 | 32.2 (C-4,6) | |
| CH2 | - | 25.3 (C-5) | |
| Analog: 2-Phenyl-1,3-dithiane | Phenyl-C (ipso) | 140.9 | 140.9 |
| Phenyl-C (ortho, meta, para) | 125.8 - 128.6 | 128.6 (ortho), 128.3 (meta), 125.8 (para) | |
| CH (benzylic) | 52.1 | 52.1 | |
| CH2-S | 32.2 | 32.2 | |
| CH2 | 25.3 | 25.3 |
Table 3: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm-1) | Notes |
| C=O (ketone) | 1700 - 1725 | Strong absorption, characteristic of the carbonyl group in the dithianone ring. |
| C-S (thioether) | 600 - 800 | Generally weak to medium intensity. |
| Aromatic C-H stretch | 3000 - 3100 | Weak to medium intensity. |
| Aromatic C=C stretch | 1450 - 1600 | Multiple bands of variable intensity. |
| C-H (aliphatic) | 2850 - 3000 | Medium to strong intensity. |
Table 4: Mass Spectrometry Fragmentation
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 210 | - Loss of CO (m/z 182) - Cleavage of the dithiane ring - Fragmentation of the phenyl group |
| Analog: 2-Phenyl-1,3-dithiane | 196 | - Dominant peak at m/z 122 (loss of C3H6S)[2] - Molecular ion peak at m/z 196[2] |
Table 5: UV-Visible Absorption
| Chromophore | Expected λmax (nm) | Notes |
| Phenyl group | ~250 - 280 | π → π* transitions. The presence of sulfur atoms and the carbonyl group may cause a slight bathochromic (red) shift. |
| Carbonyl group | ~280 - 300 | n → π* transition, typically weak. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[3]
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). For EI, a standard ionization energy of 70 eV is common. The sample is introduced directly or via a gas chromatograph (GC).
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Signaling Pathway and Biological Relevance
While specific signaling pathways involving this compound are not extensively documented, related sulfur-containing heterocyclic compounds have shown a range of biological activities. For instance, various dithiane derivatives are being explored for their potential as enzyme inhibitors or as scaffolds in medicinal chemistry. The phenyl and dithianone moieties suggest potential interactions with biological targets through hydrophobic and hydrogen bonding interactions. Further research is required to elucidate any specific signaling pathways.
The diagram below illustrates a generalized logical relationship for screening a novel compound for potential biological activity.
Caption: General Workflow for Biological Activity Screening.
References
Reactivity comparison of 3-Phenyl-1,4-dithian-2-one vs. 2-phenyl-1,3-dithiane
In the realm of synthetic organic chemistry, the strategic manipulation of functional groups to achieve desired molecular architectures is paramount. Thioacetals and related sulfur-containing heterocycles have emerged as versatile tools, enabling chemists to invert the polarity of carbonyl carbons through "umpolung" reactivity. This guide provides a detailed comparison of the reactivity of two such compounds: the well-established 2-phenyl-1,3-dithiane and the less-documented 3-Phenyl-1,4-dithian-2-one. While extensive experimental data is available for the former, the reactivity of the latter is largely inferred from fundamental principles of organic chemistry due to a lack of specific literature.
At a Glance: Key Reactivity Differences
| Feature | 2-phenyl-1,3-dithiane | This compound (Predicted) |
| Reactive Site | C2 proton (between two sulfur atoms) | C3 proton (alpha to carbonyl and adjacent to a sulfur atom) |
| Key Reactivity | Acyl anion equivalent (Umpolung) | Enolate formation |
| Activating Group | Two sulfur atoms stabilizing a carbanion | Carbonyl group and a sulfur atom stabilizing an enolate |
| Typical Base | Strong, non-nucleophilic bases (e.g., n-butyllithium) | Strong, non-nucleophilic bases (e.g., LDA, NaH) |
| Reaction Type | Nucleophilic substitution with electrophiles | Nucleophilic substitution with electrophiles |
2-phenyl-1,3-dithiane: The Archetypal Acyl Anion Equivalent
The reactivity of 2-phenyl-1,3-dithiane is a classic example of the Corey-Seebach reaction, which allows for the transformation of an aldehyde's carbonyl carbon into a nucleophilic center.[1][2][3] This "umpolung" or reversal of polarity is achieved by deprotonating the C2 position, which is flanked by two sulfur atoms that effectively stabilize the resulting carbanion.
Experimental Protocol: Deprotonation and Alkylation
A typical experimental procedure for the generation of the 2-lithio-1,3-dithiane and its subsequent reaction with an electrophile is as follows:
-
Formation of the Lithiated Intermediate: 2-phenyl-1,3-dithiane is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C to -30 °C).
-
A strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), is added dropwise to the solution. The acidic proton at the C2 position is abstracted to form the corresponding 2-lithio-2-phenyl-1,3-dithiane.
-
Reaction with Electrophile: The desired electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound) is then added to the solution containing the lithiated dithiane.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
Workup and Hydrolysis: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic product is extracted and purified. The dithiane moiety can then be hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride or N-bromosuccinimide to yield the final ketone product.
The following diagram illustrates the general workflow for the umpolung reactivity of 2-phenyl-1,3-dithiane.
Caption: Umpolung reactivity of 2-phenyl-1,3-dithiane.
This compound: A Predicted Reactivity Profile
In stark contrast to its 1,3-dithiane counterpart, there is a notable absence of specific experimental data in the scientific literature regarding the synthesis and reactivity of this compound. However, its reactivity can be predicted based on the principles of enolate chemistry.
The most acidic proton in this compound is expected to be at the C3 position. This is due to two key factors:
-
Alpha to a Carbonyl Group: Protons on the alpha-carbon of a ketone are significantly more acidic than typical C-H bonds due to the ability of the carbonyl group to stabilize the resulting negative charge through resonance, forming an enolate.
-
Adjacent to a Thioether: The sulfur atom of the thioether linkage can also contribute to the stabilization of the adjacent carbanion, albeit to a lesser extent than the carbonyl group.
Therefore, treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is expected to generate the corresponding enolate. This enolate would then be a potent nucleophile, capable of reacting with a variety of electrophiles in a similar fashion to the lithiated dithiane.
Predicted Reaction Pathway
The predicted reaction pathway for this compound is outlined below.
Caption: Predicted reactivity of this compound.
Comparative Analysis of Reactivity
The primary difference in the reactivity of these two molecules lies in the nature of the stabilized carbanion. In 2-phenyl-1,3-dithiane, the negative charge is stabilized by two adjacent sulfur atoms, making it a "soft" nucleophile. In the predicted reactivity of this compound, the negative charge is delocalized onto the oxygen of the carbonyl group, forming an enolate, which is also a "soft" nucleophile but with different steric and electronic properties.
The acidity of the respective protons is also a key point of comparison. The pKa of the C2 proton in 1,3-dithiane is approximately 31. While the exact pKa of the C3 proton in this compound is unknown, the alpha-protons of ketones typically have pKa values in the range of 19-21. The presence of the adjacent sulfur atom and the phenyl group would likely influence this value, but it is expected to be significantly more acidic than the C2 proton of the 1,3-dithiane. This suggests that a wider range of bases could potentially be used to deprotonate this compound.
Conclusion
While 2-phenyl-1,3-dithiane is a well-established and experimentally validated tool for acyl anion chemistry, the reactivity of this compound remains a subject of theoretical prediction. Based on fundamental principles, it is expected to undergo enolate formation and subsequent reaction with electrophiles, offering a potential alternative for the introduction of a phenylacetyl group or its derivatives. Further experimental investigation is required to fully elucidate the synthetic utility of this intriguing, yet unexplored, sulfur heterocycle. Researchers and drug development professionals are encouraged to consider these predicted reactivity patterns when designing novel synthetic strategies.
References
Navigating the Bioactivity Landscape of Phenyl-Substituted Dithianes and Related Sulfur Heterocycles: A Comparative Guide
This guide will focus on the reported anticancer and antimicrobial activities of various 1,4-dithiane analogs and other relevant phenyl-substituted sulfur heterocycles. The information presented is collated from a range of studies, and the experimental protocols for the key assays are detailed to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activities
To provide a clear overview of the biological potential of these compounds, the following tables summarize the quantitative data from various studies. It is crucial to note that the activities are reported for compounds that are structurally related to, but not identical to, 3-Phenyl-1,4-dithian-2-one.
Anticancer Activity of 1,4-Dithiane and Related Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀/EC₅₀) | Reference |
| Aliphatic Copolyester with 1,4-dithiane 2,5-diol | A549 (Lung Cancer) | Lower than Vero (Normal) | [1] |
| 1,4-Dihydropyridine-based 1,2,3-triazole derivatives | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 to 5.68 ± 0.14 µM | [2] |
| 1,4-Dihydropyridine derivatives with benzylpyridinium | U87MG (Glioblastoma), A549 (Lung), Caco-2 (Colorectal) | Potent activity for compounds 7b, 7d, 7e, and 7f | [3] |
| p-Terphenyl derivatives | HL-60, A-549, P-388 | IC₅₀ 1.53–10.90 μmol/L (Prenylterphenyllin A) | |
| 3-Furan-1-thiophene-based chalcones | MCF-7 (Breast Cancer) | IC₅₀ = 19.354 μg/mL (Compound AM4) | [4] |
Antimicrobial Activity of Phenyl-Substituted Sulfur Heterocycles
| Compound/Derivative Class | Microbial Strain(s) | Activity Metric (MIC) | Reference |
| 3-Phenyl-4-phenoxypyrazole analogues (PYO12, PYO12a) | Gram-positive bacteria (e.g., S. aureus) | Bactericidal activity | [5] |
| 4-Nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Better than bismerthiazol | [6] |
| 2-Furano-4(3H)-quinazolinone analogs | Various bacteria and fungi | 62.5 µg/ml (Compounds 13 and 16) |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key biological assays cited in this guide.
In Vitro Anticancer Activity Screening (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., A549, Caco-2, U87MG) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1 × 10⁸ CFU/mL for bacteria).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the biological screening of these compounds, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and biological screening of novel compounds.
References
- 1. Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Study of Dithianes and Dioxolanes in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups and synthetic methodologies is paramount to the successful construction of complex molecules. Among the arsenal of tools available to the synthetic chemist, dithianes and dioxolanes represent two of the most common choices for the protection of carbonyl functionalities. However, their utility extends beyond mere protection, with dithianes, in particular, offering a unique avenue for carbon-carbon bond formation through "umpolung" chemistry. This guide provides an objective comparison of the performance of dithianes and dioxolanes, supported by experimental data and detailed protocols, to aid in the rational selection of these critical synthetic building blocks.
At a Glance: Dithianes vs. Dioxolanes
| Feature | Dithianes | Dioxolanes |
| Primary Function | Protecting group, Acyl anion equivalent | Protecting group |
| Formation | Reaction of a carbonyl with a dithiol (e.g., 1,3-propanedithiol) under acidic conditions. | Reaction of a carbonyl with a diol (e.g., ethylene glycol) under acidic conditions. |
| Stability | Generally stable to both acidic and basic conditions.[1] | Stable to basic and nucleophilic conditions, but labile to aqueous acid.[2] |
| Deprotection | Often requires oxidative or mercury(II)-based reagents. Milder methods are available but can be substrate-dependent.[1][3][4] | Typically achieved under mild acidic conditions.[2][5] |
| Key Advantage | Enables "umpolung" reactivity, allowing the carbonyl carbon to act as a nucleophile.[1][6] | Ease of formation and mild deprotection conditions.[2] |
| Key Disadvantage | Deprotection can require harsh or toxic reagents. | Sensitivity to acidic conditions. |
The Chemistry of Protection and Umpolung
Dithianes and dioxolanes are both cyclic acetals formed by the reaction of a carbonyl compound with a dithiol or a diol, respectively. While their primary role is to mask the electrophilic nature of the carbonyl carbon, 1,3-dithianes possess the unique ability to undergo a reversal of polarity, a concept known as umpolung.[1][6]
Dioxolanes: The Go-To Carbonyl Shield
Dioxolanes are widely employed as protecting groups for aldehydes and ketones due to their straightforward formation and mild removal.[5] The reaction is typically catalyzed by an acid and driven to completion by the removal of water.[2] Their stability in the presence of bases, nucleophiles, and reducing agents makes them invaluable in multi-step syntheses where other functional groups need to be manipulated.[2]
Dithianes: Protection and a Gateway to Novel Reactivity
Like dioxolanes, dithianes provide robust protection for carbonyl groups, exhibiting stability across a broad range of reaction conditions.[1] However, the true power of 1,3-dithianes lies in the acidity of the C-2 proton. Treatment with a strong base, such as n-butyllithium, generates a stabilized carbanion that can act as a potent nucleophile.[1][6][7] This "masked" acyl anion can then react with various electrophiles, enabling the formation of new carbon-carbon bonds at the original carbonyl position. This synthetic strategy is famously known as the Corey-Seebach reaction.[1][6][8]
Experimental Data: A Head-to-Head Comparison
The following tables summarize typical reaction conditions and yields for the formation and deprotection of dithianes and dioxolanes.
Table 1: Formation of Protecting Groups
| Carbonyl Substrate | Protecting Group | Reagents & Conditions | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-1,3-dithiane | 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, rt | >90 | [4] |
| Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | Ethylene glycol, p-TsOH, Toluene, reflux | ~95 | [2] |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dithiane | 1,3-Propanedithiol, I₂, solvent-free, rt | 94 | [4] |
| Acetophenone | 2-Methyl-2-phenyl-1,3-dioxolane | Ethylene glycol, Ce(OTf)₃, CH₃NO₂, rt | 92 | [2] |
Table 2: Deprotection of Protecting Groups
| Protected Substrate | Deprotection Reagents & Conditions | Yield (%) | Reference | |---|---|---|---|---| | 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O, solid-state, rt, 2 min | 95 |[3][9] | | 2-Phenyl-1,3-dioxolane | NaBArF₄, H₂O, 30 °C, 5 min | Quantitative |[5] | | 2-Heptyl-1,3-dithiane | H₂O₂ (30%), I₂ (cat.), SDS, H₂O, rt, 30 min | 95 |[4] | | 2-Phenyl-1,3-dioxolane | I₂, Acetone, rt, 5 min | 96 |[2] | | 2-(4-Chlorophenyl)-1,3-dithiane | PPA, AcOH, 25-45 °C, 3-8 h | 85 |[10] |
Experimental Protocols
Formation of 2-Phenyl-1,3-dithiane from Benzaldehyde
Materials:
-
Benzaldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of benzaldehyde in dichloromethane at room temperature, add 1,3-propanedithiol.
-
Slowly add boron trifluoride diethyl etherate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford 2-phenyl-1,3-dithiane.
Formation of 1,4-Dioxaspiro[4.5]decane from Cyclohexanone
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
Procedure:
-
Combine cyclohexanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 1,4-dioxaspiro[4.5]decane by distillation or column chromatography.
The Corey-Seebach Reaction: Synthesis of 1-Phenyl-2-octanone
Materials:
-
2-Phenyl-1,3-dithiane (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
1-Bromohexane (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile/Water mixture
Procedure: Step 1: Lithiation and Alkylation
-
Dissolve 2-phenyl-1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cool to -30 °C.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -20 °C. The solution will typically turn yellow, indicating the formation of the lithiated dithiane.
-
Stir the mixture at this temperature for 1-2 hours.
-
Add 1-bromohexane dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-hexyl-2-phenyl-1,3-dithiane.
Step 2: Deprotection
-
Dissolve the crude 2-hexyl-2-phenyl-1,3-dithiane in a mixture of acetonitrile and water.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenyl-2-octanone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Formation of dithianes and dioxolanes from carbonyl compounds.
Caption: The concept of umpolung enabled by 1,3-dithianes.
Caption: A decision-making guide for choosing between dithianes and dioxolanes.
Conclusion: Making the Right Choice
The selection between dithianes and dioxolanes is a strategic decision that hinges on the specific requirements of a synthetic route. Dioxolanes are the workhorse protecting groups for carbonyls when mild formation and deprotection are the primary concerns. Their acid lability, however, necessitates careful planning in the context of other acid-sensitive functionalities.
Dithianes, while also serving as robust protecting groups, offer the transformative potential of umpolung chemistry. The ability to convert an electrophilic carbonyl carbon into a nucleophilic species opens up a vast landscape of synthetic possibilities for carbon-carbon bond formation that are not accessible through classical carbonyl chemistry. This unique reactivity often outweighs the disadvantage of requiring harsher or more specialized deprotection methods.
Ultimately, a thorough understanding of the stability, reactivity, and experimental nuances of both dithianes and dioxolanes will empower the synthetic chemist to make informed decisions, leading to more efficient and elegant solutions to complex synthetic challenges.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Unraveling the Stability of Phenyl-Substituted Dithianes: A Comparative Analysis for Drug Development
For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. Phenyl-substituted dithianes, a common motif in medicinal chemistry, exhibit a range of stabilities influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the stability of these compounds, supported by experimental kinetic data, to inform the selection and design of more robust drug candidates.
The stability of phenyl-substituted dithianes can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the relative energy levels of the dithiane and its potential degradation products at equilibrium. In contrast, kinetic stability relates to the rate at which the dithiane undergoes decomposition or reaction under specific conditions. For practical applications in drug development, kinetic stability under physiologically relevant conditions is often the more critical parameter.
Comparative Kinetic Stability: Acid-Catalyzed Hydrolysis
A common pathway for the degradation of dithianes is acid-catalyzed hydrolysis, which reverts the dithiane to the parent carbonyl compound and 1,3-propanedithiol. The rate of this reaction serves as a valuable measure of the kinetic stability of the dithiane ring. The electronic effects of substituents on the phenyl ring play a significant role in modulating this stability.
A study on the acid-catalyzed hydrolysis of 2-aryl-2-methyl-1,3-dithianes in aqueous perchloric acid provides quantitative data on the influence of para-substituents on the reaction rate. The observed pseudo-first-order rate constants (k_obs) for this reaction are summarized in the table below.
| Substituent (para-) | Observed Rate Constant (k_obs) / 10⁻⁵ s⁻¹ (at 7.0 mol dm⁻³ HClO₄ and 25 °C) |
| Methoxy (MeO) | 14.8 |
| Methyl (Me) | 1.83 |
| Hydrogen (H) | 0.61 |
| Chloro (Cl) | 0.20 |
| Nitro (NO₂) | 0.012 |
Data sourced from a study on the mechanism of the Brønsted acid-catalyzed hydrolysis of 2-aryl-2-methyl-l,3-dithianes.[1]
These results clearly demonstrate that electron-donating groups (like methoxy and methyl) on the phenyl ring increase the rate of hydrolysis, thereby decreasing the kinetic stability of the dithiane. Conversely, electron-withdrawing groups (such as chloro and nitro) decrease the hydrolysis rate, leading to enhanced kinetic stability. This trend can be attributed to the stabilization of the carbocation intermediate formed during the hydrolysis mechanism. Electron-donating groups stabilize the positive charge on the adjacent carbon atom, facilitating the reaction, while electron-withdrawing groups destabilize it, thus slowing down the hydrolysis process.
Further research on the acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes supports these findings, indicating that the mechanism of hydrolysis can shift depending on the reactivity of the dithiane, which is influenced by the phenyl substituents.[2]
Experimental Protocols
Determination of Kinetic Stability by Acid-Catalyzed Hydrolysis
The kinetic stability of phenyl-substituted dithianes can be determined by monitoring their hydrolysis rate in an acidic medium. A typical experimental protocol is as follows:
-
Preparation of Reaction Solutions: A stock solution of the dithiane derivative is prepared in a suitable organic solvent (e.g., dioxane). The acidic hydrolysis medium is prepared by diluting a stock solution of a strong acid (e.g., perchloric acid) to the desired concentration in an aqueous or mixed aqueous-organic solvent system.
-
Kinetic Runs: The reaction is initiated by adding a small aliquot of the dithiane stock solution to the thermostated acid solution. The final concentration of the dithiane is typically in the micromolar range to ensure pseudo-first-order conditions.
-
Monitoring the Reaction: The progress of the hydrolysis is monitored by observing the appearance of the corresponding carbonyl product over time. UV-Vis spectrophotometry is a common method, where the increase in absorbance at the characteristic wavelength of the carbonyl compound is measured.[1]
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order rate equation. These rate constants provide a quantitative measure of the kinetic stability of the dithiane under the specified conditions.
Logical Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of a series of phenyl-substituted dithianes.
Caption: Workflow for the comparative stability analysis of phenyl-substituted dithianes.
Conclusion
The kinetic stability of phenyl-substituted dithianes is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups decrease stability towards acid-catalyzed hydrolysis, while electron-withdrawing groups enhance it. This understanding is crucial for the rational design of dithiane-containing molecules in drug discovery, allowing for the modulation of their stability profile to meet the requirements of a particular therapeutic application. By selecting appropriate substituents, researchers can fine-tune the lability of the dithiane moiety, ensuring the desired balance between stability and potential prodrug activation or metabolic clearance.
References
- 1. Mechanism of the Brønsted acid catalysed hydrolysis of 2-aryl-2-methyl-1,3-dithianes in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 3-Phenyl-1,4-dithian-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfur-containing heterocycles is a cornerstone of medicinal chemistry and drug development, with the 1,4-dithiane scaffold appearing in various biologically active molecules. This guide provides a comparative benchmark of two plausible synthetic routes to 3-Phenyl-1,4-dithian-2-one, a compound of interest for further chemical exploration. The presented methodologies are based on established chemical transformations, and their efficiencies are compared using key performance indicators such as reaction yield, time, and temperature. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways, herein designated as Route A and Route B, have been devised and benchmarked. Route A commences with the reaction of phenylacetic acid with 2-mercaptoethanol, followed by a cyclization-oxidation sequence. Route B employs a more convergent approach starting from the reaction of phenacyl bromide with 1,2-ethanedithiol, leading to an intermediate that is subsequently oxidized.
The following table summarizes the key quantitative data for each step of the proposed synthetic routes. It is important to note that while these routes are chemically sound, a direct, optimized, and benchmarked synthesis for this compound is not extensively reported in the literature. Therefore, the following data is a projection based on analogous and well-documented chemical transformations.
| Route | Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | 1 | Thioesterification | Phenylacetic acid, 2-Mercaptoethanol, DCC, DMAP | Dichloromethane | 25 | 4 | ~90 |
| 2 | Thioacetalization/Cyclization | 2-Mercapto-S-(2-phenacetyl)ethanol, BF₃·OEt₂ | Dichloromethane | 0 to 25 | 6 | ~75 | |
| 3 | Oxidation (Pummerer Rearrangement) | 3-Phenyl-1,4-dithiane, m-CPBA, Acetic Anhydride | Dichloromethane | -78 to 25 | 8 | ~70 | |
| B | 1 | Thioacetal Formation | Phenacyl bromide, 1,2-Ethanedithiol, p-TsOH | Toluene | 110 | 12 | ~85 |
| 2 | Reduction of Ketone | 2-(bromomethyl)-2-phenyl-1,3-dithiolane, NaBH₄ | Ethanol | 25 | 2 | ~95 | |
| 3 | Ring Expansion/Cyclization | 1-(2-phenyl-1,3-dithiolan-2-yl)methanol, H⁺ | Toluene | 110 | 10 | ~60 | |
| 4 | Oxidation | 3-Phenyl-1,4-dithiane, Lead Tetraacetate | Benzene | 80 | 3 | ~65 |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These protocols are adapted from established procedures for similar substrates and should be considered as a starting point for optimization.
Route A
Step 1: Synthesis of S-(2-Hydroxyethyl) 2-phenylacetothioate
To a solution of phenylacetic acid (1.36 g, 10 mmol) and 2-mercaptoethanol (0.78 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 4 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to afford the crude thioester, which can be purified by column chromatography.
Step 2: Synthesis of 3-Phenyl-1,4-dithiane
The S-(2-Hydroxyethyl) 2-phenylacetothioate (1.96 g, 10 mmol) is dissolved in dichloromethane (50 mL). The solution is cooled to 0 °C, and boron trifluoride etherate (BF₃·OEt₂) (1.42 g, 10 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the addition of water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 3-phenyl-1,4-dithiane.
Step 3: Synthesis of this compound
To a solution of 3-phenyl-1,4-dithiane (1.96 g, 10 mmol) in dichloromethane (50 mL) at -78 °C is added m-chloroperoxybenzoic acid (m-CPBA) (1.73 g, 10 mmol) portionwise. The mixture is stirred for 1 hour at -78 °C, followed by the addition of acetic anhydride (2.04 g, 20 mmol). The reaction is allowed to warm to room temperature and stirred for 8 hours. The reaction mixture is then washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting α-acetoxy sulfide is then hydrolyzed with aqueous acid to yield this compound, which is purified by column chromatography.
Route B
Step 1: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dithiolane
A mixture of phenacyl bromide (1.99 g, 10 mmol), 1,2-ethanedithiol (0.94 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL) is refluxed with a Dean-Stark trap for 12 hours. The reaction mixture is cooled, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Step 2: Reduction of the Ketone
To a solution of 2-(bromomethyl)-2-phenyl-1,3-dithiolane (2.75 g, 10 mmol) in ethanol (50 mL) is added sodium borohydride (0.42 g, 11 mmol) portionwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the corresponding alcohol.
Step 3: Ring Expansion to 3-Phenyl-1,4-dithiane
The alcohol from the previous step is dissolved in toluene (50 mL) with a catalytic amount of a strong acid (e.g., trifluoroacetic acid) and heated to reflux for 10 hours. The reaction mixture is cooled, washed with saturated NaHCO₃ solution and brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of this compound
To a solution of 3-phenyl-1,4-dithiane (1.96 g, 10 mmol) in dry benzene (50 mL) is added lead tetraacetate (4.43 g, 10 mmol). The mixture is heated at reflux for 3 hours. The reaction is cooled, and the solid is filtered off. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizing the Synthetic Comparison
The logical workflow for comparing the synthetic efficiency of the two proposed routes is illustrated in the diagram below.
Caption: Logical workflow for comparing two synthetic routes to this compound.
Conclusion
This guide presents two viable, albeit not fully optimized, synthetic routes for the preparation of this compound. Route A, featuring a Pummerer rearrangement, appears to be more convergent and potentially more efficient in terms of step economy. Route B, involving a ring expansion, offers an alternative approach but with more synthetic steps. The provided data and protocols serve as a valuable resource for researchers to initiate their synthetic efforts and to further optimize the preparation of this and related sulfur-containing heterocyclic compounds. Further experimental validation is necessary to determine the most efficient and scalable route.
Safety Operating Guide
Navigating the Disposal of 3-Phenyl-1,4-dithian-2-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Phenyl-1,4-dithian-2-one, a clear and compliant disposal procedure is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general principles for handling sulfur-containing organic compounds is essential. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The following personal protective equipment (PPE) should be worn at all times when handling this compound and its waste:
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.
-
Body Protection: A laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream unless confirmed otherwise by a comprehensive hazard assessment. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Characterization: Treat this compound as a non-halogenated, sulfur-containing organic waste.
-
Segregation: Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent violent reactions or the release of toxic fumes.[1] Halogenated and non-halogenated organic wastes should also be kept separate.[2][3]
2. Selection of Appropriate Waste Container:
-
Compatibility: Use a container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.[4][5]
-
Condition: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting lid.[1][6]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[1]
3. Proper Labeling of Waste Container:
-
Content Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Hazard Communication: Indicate the primary hazards. While specific data is unavailable, it is prudent to assume it may be flammable, toxic, and an environmental hazard.
-
Researcher Information: Include the name and contact information of the responsible researcher or laboratory.
4. Storage of Chemical Waste:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][4] This area should be under the control of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Inspections: Regularly inspect the SAA for any signs of leakage or container degradation.[1]
5. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 days, but this can vary by institution and location), contact your institution's Environmental Health and Safety department to arrange for a pickup.[4]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits and conditions for laboratory chemical waste, which should be applied to the disposal of this compound in the absence of specific data.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste.[4] |
| Acutely Toxic Waste Limit (if applicable) | A maximum of one quart of liquid or one kilogram of solid for P-listed wastes.[4] (It is unknown if this compound is a P-listed waste, so caution is advised). |
| Container Headspace | Leave at least 10% headspace in the waste container to allow for vapor expansion.[1] |
| Drain Disposal | Not Recommended. Generally, only small quantities (a few hundred grams or milliliters per day) of non-hazardous, water-soluble substances with a pH between 5.5 and 10.5 are suitable for drain disposal.[7] Given the lack of data for this compound, drain disposal should be avoided. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 3-Phenyl-1,4-dithian-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 3-Phenyl-1,4-dithian-2-one. The following guidelines are based on best practices and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical. It is imperative to supplement this guidance with a substance-specific risk assessment before commencing any laboratory work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected prior to use. | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, a chemical-protection suit may be necessary. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] | Minimizes inhalation of any vapors or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][3]
-
Spill Management: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, follow emergency procedures and contact the appropriate safety personnel.
Storage:
-
Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Security: For compounds with significant hazards, it is good practice to store them in a locked cabinet or a controlled-access area.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, sealed, and properly labeled containers for chemical waste.
-
Disposal Route: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[2] Do not allow the substance to enter drains or waterways.[2]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.
Logical Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
